2-Acetyl-3-fluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMVVFNNQQTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00520591 | |
| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-20-2 | |
| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Acetyl-3-fluoropyridine: A Technical Guide for Chemical and Pharmaceutical Research
This guide provides an in-depth overview of 2-Acetyl-3-fluoropyridine (CAS No: 87674-20-2), a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.
Core Properties and Identification
This compound is a substituted pyridine derivative whose unique electronic and steric environment, created by the interplay of the acetyl and fluoro groups, makes it a valuable and versatile intermediate in organic synthesis.[1] Its structure combines a reactive acetyl handle with a fluorinated, electron-deficient pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 87674-20-2 | [1][2][3][4] |
| Molecular Formula | C₇H₆FNO | [2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| Synonyms | 1-(3-fluoropyridin-2-yl)ethan-1-one | [4] |
| Purity (Typical) | ≥97% | [2] |
| Appearance | Not specified in available data | |
| Melting Point | Not specified in available data | |
| Boiling Point | Not specified in available data |
| Density | Not specified in available data | |
Table 2: Predicted Spectroscopic Data While complete, detailed experimental spectra are not publicly available, the following characteristic features can be inferred from the structure and data on similar compounds.[1]
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. |
| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon. |
| IR | Characteristic C=O stretching vibration of the acetyl group (~1680 cm⁻¹) and C-F stretching vibrations (~1100 cm⁻¹).[1] |
Synthesis and Reactivity
The precise placement of functional groups on the pyridine ring is critical, and the synthesis of this compound over its isomers requires careful control of the reaction pathway.
A superior method for ensuring regiocontrol is directed ortho-metalation .[1] This process involves the deprotonation of the C-H bond at the 2-position of 3-fluoropyridine, which is facilitated by the directing effect of the fluorine atom. The resulting lithiated intermediate is then acylated to yield the target compound. This method is highly selective, avoiding the formation of difficult-to-separate isomers.[1]
References
An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-fluoropyridine from 3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-3-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is Directed ortho-Metalation (DoM), a powerful and regioselective method for the functionalization of aromatic and heteroaromatic compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro and acetyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold for the development of novel bioactive molecules. The synthesis of this compound from the readily available starting material, 3-fluoropyridine, is of significant interest to the scientific community.
Synthetic Approach: Directed ortho-Metalation (DoM)
The most effective and regioselective method for the synthesis of this compound from 3-fluoropyridine is Directed ortho-Metalation (DoM). This strategy involves the deprotonation of the pyridine ring at the position ortho to the fluorine atom, which acts as a directing group, followed by the reaction of the resulting organolithium intermediate with an acetylating agent.
The fluorine atom, being an electronegative substituent, increases the acidity of the adjacent C-H bonds, facilitating their deprotonation by a strong base. Lithium diisopropylamide (LDA) is a commonly used non-nucleophilic strong base for such transformations, minimizing the risk of nucleophilic addition to the pyridine ring.[1]
Signaling Pathway of the DoM Reaction
The logical progression of the Directed ortho-Metalation reaction for the synthesis of this compound can be visualized as follows:
Caption: Directed ortho-Metalation (DoM) pathway for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via Directed ortho-Metalation. This protocol is based on established procedures for the ortho-lithiation of halopyridines and subsequent acylation.[1][2]
Materials:
-
3-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylacetamide (DMAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (appropriate volume based on scale). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.
-
ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add 3-fluoropyridine (1.0 equivalent) dropwise via syringe. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.
-
Acetylation: To the solution of the lithiated intermediate at -78 °C, add N,N-dimethylacetamide (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quenching and Work-up: While the reaction mixture is still at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Data Presentation
While a specific, high-yield synthesis of this compound from 3-fluoropyridine is not extensively documented with precise quantitative data in readily available literature, the following table summarizes the expected and reported data for the product and related compounds. The yields for ortho-lithiation and subsequent reaction with electrophiles on halopyridines are generally reported to be in the range of good to excellent.[1]
| Parameter | This compound | Notes |
| CAS Number | 87674-20-2[3][4][5] | - |
| Molecular Formula | C₇H₆FNO[3] | - |
| Molecular Weight | 139.13 g/mol [3] | - |
| Appearance | Expected to be a solid or oil | - |
| Yield | Variable, depends on reaction conditions | Yields for similar reactions on halopyridines range from 16-96%.[1] |
Spectroscopic Data
Accurate characterization of the final product is crucial. The following table outlines the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[3]
| Spectroscopy | Expected Peaks/Signals | Assignment |
| ¹H NMR | Singlet (~2.6 ppm, 3H)Multiplet (~7.4 ppm, 1H)Multiplet (~8.2 ppm, 1H)Multiplet (~8.5 ppm, 1H) | -CH₃H5H4H6 |
| ¹³C NMR | ~26 ppm~123 ppm (d, JCF)~125 ppm (d, JCF)~145 ppm (d, JCF)~150 ppm (d, JCF)~160 ppm (d, JCF)~198 ppm | -CH₃C5C3C4C6C2C=O |
| IR (cm⁻¹) | ~1700 (strong)~1600, ~1450~1250-1000 | C=O stretchC=C and C=N stretches (aromatic)C-F stretch |
| Mass Spec (MS) | m/z = 140.0506 [M+H]⁺ | Calculated for C₇H₇FNO⁺ |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra are dependent on the solvent and the spectrometer's magnetic field strength. The values provided are estimations.
Conclusion
The synthesis of this compound from 3-fluoropyridine via Directed ortho-Metalation is a robust and regioselective method. This technical guide provides a detailed protocol and the necessary data for researchers and scientists in the field of drug development to successfully synthesize and characterize this important chemical intermediate. The provided workflow and data tables offer a clear and concise reference for laboratory execution. Further optimization of reaction conditions may be necessary to achieve maximum yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles | Semantic Scholar [semanticscholar.org]
- 3. This compound | 87674-20-2 | Benchchem [benchchem.com]
- 4. This compound | 87674-20-2 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
2-Acetyl-3-fluoropyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 2-Acetyl-3-fluoropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
Structural and Chemical Context
This compound is a substituted pyridine derivative. The presence of both an acetyl group and a fluorine atom on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The acetyl group provides a reactive site for various chemical transformations, while the fluorine atom influences the electronic properties of the pyridine ring.[1]
Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and does not constitute a comprehensive safety or handling guide. Appropriate laboratory safety precautions should be taken when handling any chemical substance.
References
Spectroscopic Profile of 2-Acetyl-3-fluoropyridine: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the spectroscopic data for 2-Acetyl-3-fluoropyridine. As a molecule of significant interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its spectral characteristics is crucial for its identification, purification, and structural elucidation. This document provides predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including 2-acetylpyridine and 3-fluoropyridine.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~ 2.7 | d | ~4.0 (⁴JHF) | -COCH₃ |
| ~ 7.4 - 7.5 | m | - | H-5 |
| ~ 8.2 - 8.3 | m | - | H-4 |
| ~ 8.5 - 8.6 | m | - | H-6 |
Disclaimer: These are predicted values. Actual experimental results may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) | Assignment |
| ~ 26.0 | d | ~4.0 (³JCF) | -COCH₃ |
| ~ 124.0 | d | ~4.0 (³JCF) | C-5 |
| ~ 140.0 | d | ~15.0 (²JCF) | C-4 |
| ~ 148.0 | d | ~5.0 (⁴JCF) | C-6 |
| ~ 154.0 | d | ~10.0 (²JCF) | C-2 |
| ~ 160.0 | d | ~250.0 (¹JCF) | C-3 |
| ~ 199.0 | d | ~3.0 (³JCF) | C=O |
Disclaimer: These are predicted values. The carbon atom directly bonded to fluorine (C-3) is expected to show a large one-bond coupling constant. The other carbons will exhibit smaller long-range couplings.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Predicted Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| ~1715 | C=O stretch (ketone) |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 1250 - 1150 | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Predicted Fragment |
| 139 | [M]⁺ (Molecular ion) |
| 124 | [M - CH₃]⁺ |
| 96 | [M - COCH₃]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is utilized.[1]
-
¹H NMR Acquisition: A one-dimensional proton spectrum is acquired using a standard pulse sequence. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds and a spectral width of 12-16 ppm.[1] The spectrum is referenced to the residual solvent peak.
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. To obtain a good signal-to-noise ratio, 1024-4096 scans are typically co-added with a relaxation delay of 2-5 seconds over a spectral width of 200-240 ppm.[1] The spectrum is referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[1]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile. To promote ionization in Electrospray Ionization (ESI), a small amount of formic acid or ammonium acetate may be added.[1]
-
Instrumentation: A mass spectrometer equipped with an ESI or Electron Ionization (EI) source is used. For high-resolution mass data, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.
-
Data Acquisition: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.[1] Data is typically acquired in positive ion mode over a mass range of m/z 50 to 500.[1]
Workflow for Spectroscopic Analysis
The logical flow of experiments for the characterization of a new compound is crucial for an efficient and effective structural elucidation.
Caption: Spectroscopic analysis workflow for structural determination.
References
An In-depth Technical Guide to the 19F NMR Spectrum of 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the anticipated 19F Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-3-fluoropyridine. Due to the absence of direct experimental data in the public domain for this specific molecule, this report leverages spectral data from analogous compounds and established principles of NMR spectroscopy to predict the chemical shift, multiplicity, and coupling constants. This guide also outlines a comprehensive experimental protocol for the acquisition of the 19F NMR spectrum and presents a logical workflow for the analysis.
Predicted 19F NMR Spectral Data
The 19F NMR spectrum of this compound is predicted to exhibit a single resonance, influenced by the electronic effects of the acetyl group and spin-spin coupling with neighboring protons.
Table 1: Predicted 19F NMR Data for this compound
| Parameter | Predicted Value | Rationale and Remarks |
| Chemical Shift (δ) | -130 to -135 ppm | The chemical shift of 3-fluoropyridine is approximately -128 ppm. The acetyl group at the 2-position is electron-withdrawing, which is expected to deshield the adjacent fluorine atom, causing a downfield shift of 2-7 ppm. |
| Multiplicity | Doublet of doublets of doublets (ddd) | The fluorine atom at the 3-position will couple to the protons at the 4, 5, and 6-positions of the pyridine ring. |
| 1H-19F Coupling Constants (J) | See Table 2 | The magnitude of the coupling constants is estimated based on known values for other fluoropyridine derivatives. |
Table 2: Estimated 1H-19F and 13C-19F Coupling Constants for this compound
| Coupling Nuclei | Number of Bonds | Predicted Coupling Constant (J) in Hz | Notes |
| 19F – 1H4 | 3 | 8.0 - 10.0 | Vicinal coupling is typically the largest. |
| 19F – 1H5 | 4 | 1.5 - 3.0 | Four-bond coupling is smaller than vicinal coupling. |
| 19F – 1H6 | 5 | < 1.0 | Five-bond coupling is often very small or unresolved. |
| 19F – 13C3 | 1 | 230 - 250 | One-bond carbon-fluorine coupling is very large. |
| 19F – 13C2 | 2 | 20 - 30 | Two-bond carbon-fluorine coupling. |
| 19F – 13C4 | 2 | 20 - 30 | Two-bond carbon-fluorine coupling. |
Experimental Protocol for 19F NMR Spectroscopy
This section details a standard operating procedure for acquiring a high-quality 19F NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has a low residual proton signal in the region of interest. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
NMR Spectrometer Setup and Calibration
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 19F frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high-resolution spectra.
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a simple 1D 19F NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
Transmitter Offset: Center the transmitter offset on the predicted chemical shift of the fluorine resonance (~ -132 ppm).
-
Acquisition Time: Use an acquisition time of 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for 19F nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to an external standard, such as CFCl3 (δ = 0.0 ppm), or an internal standard if one is used.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 19F NMR analysis of this compound.
This comprehensive guide provides a robust framework for understanding and acquiring the 19F NMR spectrum of this compound. The predicted data and detailed experimental protocol will be invaluable for researchers in the fields of chemical synthesis, drug discovery, and materials science who are working with this or structurally related fluorinated compounds.
physical and chemical properties of 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Acetyl-3-fluoropyridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, analogous compounds, and predictive chemical principles. The document covers key physical constants, expected chemical reactivity, and potential applications in medicinal chemistry, supported by tabulated data and logical workflow diagrams.
Introduction
This compound, with the chemical formula C₇H₆FNO, is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring imparts unique electronic properties that influence its reactivity and potential biological activity. The electron-withdrawing nature of both the fluorine atom and the acetyl group makes the pyridine ring susceptible to nucleophilic attack, while the acetyl group itself provides a handle for various chemical transformations. This guide aims to consolidate the available information and provide a predictive framework for the utility of this compound in research and drug development.
Physical Properties
The known physical properties of this compound are summarized in the table below. These values have been primarily sourced from safety data sheets and should be considered as reference points.
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Melting Point | 11 - 13 °C[1] |
| Boiling Point | 220 °C[1] |
| Density | 1.102 g/cm³ at 25 °C[1] |
Chemical Properties and Reactivity
Direct experimental studies on the chemical reactivity of this compound are not extensively documented in the public domain. However, based on the known reactivity of related fluoropyridines and acetylpyridines, several key chemical behaviors can be predicted.
Nucleophilic Aromatic Substitution
The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the fluorine and acetyl substituents. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 3-position is a potential leaving group, and its reactivity is further activated by the adjacent acetyl group.
A general workflow for a potential nucleophilic aromatic substitution reaction is outlined below.
Caption: General workflow for nucleophilic aromatic substitution.
Reactions of the Acetyl Group
The acetyl group at the 2-position provides a versatile site for various chemical transformations. The carbonyl group can undergo nucleophilic addition, and the adjacent methyl protons are acidic, allowing for the formation of an enolate intermediate. This enolate can then participate in a range of carbon-carbon bond-forming reactions.
A logical diagram illustrating potential reactions at the acetyl group is presented below.
References
An In-depth Technical Guide to 2-Acetyl-3-fluoropyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-acetyl-3-fluoropyridine derivatives and their analogs, a promising class of compounds with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific scaffold, this document extrapolates from established synthetic methodologies and biological activities of structurally related fluorinated pyridines and acetylpyridine derivatives. This guide covers potential synthetic routes, predicted biological activities, detailed experimental protocols for their evaluation, and proposed mechanisms of action. All quantitative data from analogous compounds are summarized in structured tables, and key workflows are visualized using diagrams.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in various biological interactions. The introduction of a fluorine atom to the pyridine ring can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The additional presence of an acetyl group at the 2-position provides a key handle for further derivatization and potential interaction with biological targets. This guide explores the synthetic accessibility and potential biological significance of this compound derivatives.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several established synthetic strategies. The following sections detail plausible routes adapted from the synthesis of analogous fluoropyridinyl ketones.
Grignard Reaction with a Fluorinated Pyridine Precursor
A primary route to this compound involves the Grignard reaction. This approach would utilize a suitable 3-fluoropyridine derivative that can be converted into a Grignard reagent or react with a methyl Grignard reagent. A potential precursor is 2-cyano-3-fluoropyridine.
Experimental Protocol: Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution to maintain a gentle reflux.
-
Reaction with Pyridine Nitrile: To the freshly prepared Grignard reagent at 0 °C, add a solution of 2-cyano-3-fluoropyridine in anhydrous tetrahydrofuran (THF) dropwise.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A proposed workflow for this synthesis is depicted below.
Suzuki-Miyaura Cross-Coupling
An alternative strategy for creating more complex analogs involves the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a this compound derivative bearing a leaving group (e.g., bromine or triflate) with a boronic acid or ester. Alternatively, a 3-fluoropyridine boronic acid derivative could be coupled with an acetyl-containing partner.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine 2-acetyl-3-fluoro-X-pyridine (where X is Br or OTf) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically 4:1).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Below is a diagram illustrating the general workflow for Suzuki coupling.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound derivatives is scarce, the known activities of related compounds suggest potential applications in several therapeutic areas.
Antimicrobial Activity
Fluorinated pyridine derivatives have demonstrated significant antimicrobial properties. The fluorine atom can enhance cell membrane permeability and metabolic stability, while the pyridine nitrogen can coordinate with metal ions essential for bacterial enzymes.
Table 1: Antimicrobial Activity of Analogous Fluoropyridine Derivatives
| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |
| Fluorinated Quinolones | Staphylococcus aureus | 0.1 - 2.0 | [1] |
| Escherichia coli | 0.2 - 5.0 | [1] | |
| 2-Aminopyridine Derivatives | Bacillus subtilis | 0.039 | [1] |
| Staphylococcus aureus | 0.039 | [1] |
The structure-activity relationship (SAR) for antimicrobial pyridine derivatives often indicates that electron-withdrawing groups, such as fluorine, can enhance activity. The position of the fluorine atom is also critical, with substitutions at the 3- and 5-positions often showing good activity. The acetyl group at the 2-position could potentially be modified to explore interactions with specific binding pockets in microbial targets.
Anticancer Activity
Pyridine-containing compounds are prevalent in oncology, with several approved drugs featuring this heterocycle. Fluorine substitution can enhance the anticancer potency of these molecules. The proposed mechanism often involves the inhibition of kinases or interaction with DNA.
Table 2: Anticancer Activity of Analogous Pyridine Derivatives
| Compound Class | Cell Line | Activity (IC₅₀, µM) | Reference |
| Pyranopyridine Derivatives | HepG-2 (Liver) | 8.42 - 10.58 | [2][3] |
| Caco-2 (Colon) | 7.83 - 13.61 | [2] | |
| 2-Oxo-pyridine Derivatives | MCF-7 (Breast) | 0.91 - 4.75 | [4] |
SAR studies on anticancer pyridine derivatives suggest that the presence of hydrogen bond donors and acceptors is crucial for activity. The acetyl group of this compound could act as a hydrogen bond acceptor, while further derivatization of this group could introduce hydrogen bond donors.
A potential signaling pathway that could be targeted by these compounds, based on the activity of similar kinase inhibitors, is illustrated below.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [5][6]
-
Preparation of Bacterial Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to an optical density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth), negative (broth only), and solvent controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
A diagram of the broth microdilution workflow is provided below.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
While direct experimental data on this compound derivatives remains limited, this technical guide provides a solid foundation for their synthesis and biological evaluation based on established knowledge of analogous compounds. The proposed synthetic routes are robust and adaptable, and the potential for significant antimicrobial and anticancer activities warrants further investigation. The detailed protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this promising class of fluorinated pyridine derivatives. Future work should focus on the synthesis of a focused library of these compounds and their systematic evaluation in a panel of biological assays to establish concrete structure-activity relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Reactivity of the Acetyl Group in 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the acetyl group in 2-Acetyl-3-fluoropyridine, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring creates a unique electronic environment that dictates the molecule's reactivity. This document explores the electrophilic and nucleophilic nature of the acetyl group, the influence of the adjacent fluorine atom and the pyridine ring's nitrogen on its reactivity, and its utility as a versatile synthetic handle. Detailed experimental protocols for key transformations, quantitative data, and spectroscopic characterization are presented to facilitate further research and application of this valuable building block.
Introduction
Fluorinated pyridine derivatives are a cornerstone in modern drug discovery, offering enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties to parent compounds. This compound, also known as 1-(3-fluoropyridin-2-yl)ethanone, combines the pharmacologically relevant fluoropyridine scaffold with a reactive acetyl group. This unique combination makes it a valuable intermediate for the synthesis of complex bioactive molecules. Understanding the reactivity of the acetyl group in this specific context is crucial for its effective utilization in the design and synthesis of novel chemical entities.
The acetyl group presents two primary sites for chemical modification: the electrophilic carbonyl carbon and the acidic α-protons of the methyl group. The reactivity of these sites is significantly modulated by the electron-withdrawing effects of both the fluorine atom and the pyridine ring nitrogen.
Electronic and Steric Profile
The reactivity of the acetyl group in this compound is governed by a combination of electronic and steric factors.
-
Electronic Effects: The strongly electronegative fluorine atom at the 3-position, coupled with the inherent electron-withdrawing nature of the pyridine ring, renders the entire aromatic system electron-deficient. This electronic pull has a dual effect on the acetyl group:
-
It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
It enhances the acidity of the α-protons on the methyl group, facilitating their deprotonation to form a nucleophilic enolate.
-
-
Steric Hindrance: The proximity of the fluorine atom and the pyridine nitrogen to the acetyl group can introduce some steric hindrance, which may influence the approach of bulky reagents.
Reactivity at the Carbonyl Carbon (Electrophilic Center)
The carbonyl carbon of the acetyl group is a key electrophilic site, readily undergoing addition reactions with various nucleophiles.
Reduction to Alcohols
The carbonyl group can be reduced to a secondary alcohol, (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol, a chiral building block for further synthetic elaborations.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
| Reduction | NaBH₄ | (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol | Not specified | [1] |
Experimental Protocol: Reduction of this compound (General Procedure)
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
Grignard and Organolithium Reactions
Carbon-carbon bond formation at the carbonyl carbon can be achieved through the addition of organometallic reagents like Grignard or organolithium reagents, leading to tertiary alcohols. While specific examples for this compound are not detailed in the available literature, the general reactivity is expected to be high due to the electrophilicity of the carbonyl carbon.
Reactivity at the α-Carbon (Nucleophilic Center)
The α-protons of the acetyl group are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Alkylation Reactions
The enolate of this compound can be alkylated with alkyl halides. The following table provides data for the alkylation of the related 2-acetylpyridine, which serves as a good model.
| Substrate | Base | Alkylating Agent | Product | Yield (%) | Reference |
| 2-Acetylpyridine | NaH | Iodomethane | 2-Methyl-1-(pyridine-2-yl)propane-1-one | 70 | [2] |
| 2-Acetylpyridine | NaH | 1-(Bromomethyl)-4-methylbenzene | 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | 70 | [2] |
Experimental Protocol: α-Alkylation of 2-Acetylpyridine (Adapted for this compound)
To a stirred suspension of sodium hydride (NaH, 3.0 eq) in dry toluene, a solution of this compound (1.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6-ether, 0.2 mol%) is added. The mixture is stirred for 20 minutes, followed by the addition of the alkyl halide (2.0 eq). The reaction is stirred at room temperature for several hours and monitored by TLC. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Condensation Reactions
The enolate of this compound can undergo condensation reactions with electrophiles such as aldehydes and ketones. A notable example is the Claisen-Schmidt condensation to form chalcones, which are precursors to various biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring
Although this guide focuses on the acetyl group, it is important to note that the fluorine atom at the 3-position, while not as activated as a halogen at the 2- or 4-position, can still participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, especially with strong nucleophiles. The electron-withdrawing acetyl group at the 2-position further activates the ring towards nucleophilic attack. The reactivity of fluoropyridines in SNAr reactions is generally higher than that of other halopyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | ~2.6 | s | - |
| H-4 | ~7.4-7.6 | m | |
| H-5 | ~7.2-7.4 | m | |
| H-6 | ~8.4-8.6 | m |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~198-202 |
| CH₃ | ~25-28 |
| C-2 | ~150-154 (d, JC-F) |
| C-3 | ~158-162 (d, 1JC-F) |
| C-4 | ~125-128 (d, JC-F) |
| C-5 | ~122-125 |
| C-6 | ~147-150 (d, JC-F) |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch | ~1690-1710 |
| C-F stretch | ~1200-1250 |
| Aromatic C=C and C=N stretch | ~1550-1600 |
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of this compound. Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group (M-15).
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The acetyl group can be transformed into a variety of other functional groups, and the fluoropyridine moiety is a common feature in many bioactive compounds. For instance, fluoropyridine derivatives are used in the development of kinase inhibitors for cancer therapy and agents targeting respiratory and inflammatory diseases[3].
Conclusion
This compound exhibits a rich and versatile chemistry centered around its acetyl group. The electrophilic carbonyl carbon and the nucleophilic α-carbon provide dual reactivity that is finely tuned by the electronic influence of the 3-fluoro substituent and the pyridine nitrogen. This guide has provided a detailed overview of this reactivity, supported by experimental data from related compounds and predictive spectroscopic analysis. As a key building block, a deeper understanding and exploration of the reactivity of this compound will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and organic synthesis.
References
electrophilic and nucleophilic sites of 2-Acetyl-3-fluoropyridine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Acetyl-3-fluoropyridine
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The arrangement of a fluorine atom and an acetyl group on the electron-deficient pyridine ring creates a unique electronic landscape, defining its reactivity and potential for forming covalent bonds. A thorough understanding of the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule is paramount for predicting its behavior in biological systems and for designing novel synthetic pathways. This guide provides a detailed analysis of the molecule's electronic properties, supported by theoretical principles, quantitative data from analogous systems, and detailed experimental protocols for reactivity assessment.
Analysis of Electronic Properties and Site Reactivity
The reactivity of this compound is governed by the interplay of the electronic effects of its three core components: the pyridine ring, the 2-acetyl substituent, and the 3-fluoro substituent.
-
Pyridine Ring: The pyridine ring is an aromatic heterocycle containing an electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring through the inductive effect, making the ring system π-deficient and generally less reactive towards electrophilic substitution than benzene.[1] Conversely, this electron deficiency makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles.[1] The nitrogen atom itself possesses a lone pair of electrons, which is not part of the aromatic system, rendering it a primary site of Lewis basicity and nucleophilicity.[1]
-
2-Acetyl Group: The acetyl group is a strong electron-withdrawing group due to both the inductive effect (-I) of the carbonyl oxygen and the resonance (mesomeric) effect (-M), where the π-electrons are delocalized onto the oxygen atom. This group strongly deactivates the ring towards electrophilic attack and further activates it towards nucleophilic attack, particularly at the C4 and C6 positions. The carbonyl carbon is itself a potent electrophilic center. The protons on the adjacent methyl group are acidic and can be removed by a strong base to form a nucleophilic enolate.[2][3]
-
3-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). While it possesses lone pairs that can be donated via a weak resonance effect (+M), the inductive effect overwhelmingly dominates in substituted pyridines.[4] Its placement at the C3 position further reduces the electron density of the entire ring system, enhancing its overall electrophilic character.
The combination of these effects results in a molecule with distinct and predictable regions of high and low electron density, which define its reactive sites.
Data Presentation: Predicted Reactivity of Functional Sites
| Site | Type | Predicted Reactivity | Rationale |
| Pyridine Nitrogen (N1) | Nucleophilic | High | The lone pair is available for protonation or reaction with Lewis acids. |
| Carbonyl Carbon (C=O) | Electrophilic | High | Highly polarized C=O bond, susceptible to attack by various nucleophiles. |
| Ring Carbon C4 | Electrophilic | Moderate-High | Activated towards nucleophilic aromatic substitution by both the ring N and the C2-acetyl group. |
| Ring Carbon C6 | Electrophilic | Moderate-High | Activated towards nucleophilic aromatic substitution by both the ring N and the C2-acetyl group. |
| Carbonyl Oxygen (C=O) | Nucleophilic | Moderate | Lone pairs can act as a Lewis base or hydrogen bond acceptor. |
| Acetyl Methyl Protons (-CH₃) | Protic (leading to Nucleophilic Carbon) | Low (High upon deprotonation) | Acidic protons can be abstracted by a strong base to form a highly nucleophilic enolate at the α-carbon.[2] |
| Ring Carbons C3, C5 | Electrophilic | Low | Less activated towards nucleophilic attack compared to C2, C4, and C6. |
Visualization of Electronic Effects
The following diagram illustrates the key electronic influences within this compound that determine the location of its electrophilic and nucleophilic centers.
Caption: Electronic effects determining reactivity in this compound.
Experimental Protocols
The following sections provide detailed methodologies for experimentally probing the key reactive sites of this compound.
Protocol 1: Probing Nucleophilicity of the Pyridine Nitrogen
Objective: To confirm the Lewis basicity of the pyridine nitrogen via alkylation.
Methodology:
-
Materials: this compound, methyl iodide (CH₃I), dichloromethane (DCM), diethyl ether.
-
Procedure: a. Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add 1.1 equivalents of methyl iodide dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, a precipitate of the N-methylated pyridinium salt should form. If not, reduce the solvent volume under reduced pressure. g. Add diethyl ether to precipitate the product fully. h. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: The resulting pyridinium iodide salt can be characterized by ¹H NMR (observing a downfield shift of ring protons and a new singlet for the N-CH₃ group) and Mass Spectrometry.
Protocol 2: Probing Electrophilicity of the Carbonyl Carbon
Objective: To confirm the electrophilic nature of the acetyl group's carbonyl carbon via reduction.
Methodology:
-
Materials: this compound, sodium borohydride (NaBH₄), methanol (MeOH), deionized water, ethyl acetate.
-
Procedure: a. Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add 1.5 equivalents of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by slowly adding deionized water. f. Remove the methanol under reduced pressure. g. Extract the aqueous residue with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Characterization: The resulting secondary alcohol can be purified by column chromatography and characterized by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new doublet for the methyl group and a quartet for the new C-H proton) and IR spectroscopy (disappearance of the C=O stretch and appearance of a broad O-H stretch).
Protocol 3: Generation and Trapping of the Nucleophilic Enolate
Objective: To generate the nucleophilic α-carbon via deprotonation and trap it with an electrophile. This protocol is adapted from established methods for 2-acetylpyridine.[2]
Methodology:
-
Materials: Anhydrous tetrahydrofuran (THF), diisopropylamine, n-butyllithium (n-BuLi), this compound, benzyl bromide.
-
Procedure (LDA Generation): a. In a flame-dried, two-neck flask under argon, add anhydrous THF and 1.1 equivalents of diisopropylamine. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Slowly add 1.1 equivalents of n-BuLi solution and stir for 30 minutes at -78 °C to generate Lithium diisopropylamide (LDA).
-
Procedure (Enolate Formation and Reaction): a. In a separate flame-dried flask under argon, dissolve 1.0 equivalent of this compound in anhydrous THF and cool to -78 °C. b. Slowly transfer the freshly prepared LDA solution into the solution of this compound via cannula. c. Stir the resulting deep-colored enolate solution at -78 °C for 1 hour. d. Add 1.2 equivalents of benzyl bromide dropwise. e. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight. f. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Extract the mixture with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Characterization: The crude product can be purified by flash column chromatography. Successful alkylation can be confirmed by ¹H NMR and ¹³C NMR, showing the incorporation of the benzyl group.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Frontier of Fluorinated Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, fluorinated pyridines represent a privileged class of molecules due to the unique physicochemical properties imparted by fluorine substitution combined with the inherent biological relevance of the pyridine ring. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, making it a powerful tool for optimizing lead compounds.[1][2] This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridines, focusing on their applications in pharmaceuticals and agriculture. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Pharmacological Applications of Fluorinated Pyridines
Fluorinated pyridine moieties are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[2] The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets, while the strong C-F bond can block sites of metabolic oxidation, thereby enhancing the drug's half-life.[1]
Antithrombotic Agents: Vorapaxar
Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1), a key receptor for thrombin in platelet activation. The fluorinated phenylpyridine core of vorapaxar is crucial for its high-affinity binding to PAR-1.
-
Mechanism of Action: Vorapaxar inhibits thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation by blocking the PAR-1 signaling pathway. This prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombotic events.
Oncology: Alpelisib
Alpelisib is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). It is approved for the treatment of certain types of breast cancer harboring PIK3CA mutations. The fluorinated pyridine component of alpelisib contributes to its selectivity and pharmacokinetic profile.
-
Mechanism of Action: Alpelisib selectively inhibits PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival. Inhibition of PI3Kα by alpelisib leads to the suppression of this pathway, resulting in antitumor activity in PIK3CA-mutated cancers.[3]
Insomnia Treatment: Lemborexant
Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. It competitively binds to both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with high affinity. The fluorinated pyridine ring is a key structural feature of this molecule.
-
Mechanism of Action: The orexin neuropeptide signaling system is a central promoter of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to OX1R and OX2R, lemborexant suppresses the wake drive, thereby promoting sleep onset and maintenance.
Heart Failure Treatment: Vericiguat
Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the management of chronic heart failure. Its chemical structure features a fluorinated pyridine derivative.
-
Mechanism of Action: Vericiguat acts on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway. It sensitizes sGC to endogenous NO and also directly stimulates sGC independent of NO, leading to increased production of cGMP. Elevated cGMP levels result in vasodilation, which can reduce cardiac preload and afterload, providing therapeutic benefit in heart failure.
Antiviral Agents: Doravirine
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its structure incorporates a trifluoromethylpyridine moiety.
-
Mechanism of Action: Doravirine binds to a non-catalytic site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Quantitative Biological Data
The following tables summarize key quantitative data for selected biologically active fluorinated pyridines.
Table 1: In Vitro Biological Activity of Selected Fluorinated Pyridine Pharmaceuticals
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| Vorapaxar | PAR-1 | Radioligand Binding | Ki = 8.1 nM | |
| Vorapaxar | Thrombin-induced platelet aggregation | Functional Assay | IC50 = 47 nM | |
| Alpelisib | PI3Kα | Kinase Inhibition Assay | IC50 = 5 nM | [3] |
| Lemborexant | Orexin Receptor 1 (OX1R) | Radioligand Binding | IC50 = 6.1 nM | |
| Lemborexant | Orexin Receptor 2 (OX2R) | Radioligand Binding | IC50 = 2.6 nM | |
| Vericiguat | Soluble Guanylate Cyclase (sGC) | Enzyme Activation Assay | EC50 = 1005 ± 145 nM |
Table 2: Pharmacokinetic Parameters of Selected Fluorinated Pyridine Pharmaceuticals in Humans
| Compound | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability (%) | Key Metabolic Enzyme | Reference |
| Alpelisib | 2 | 13.7 | >50% | CYP3A4 | [4] |
| Lemborexant | 1-3 | ~17-19 | Not specified | CYP3A4 | [5] |
Agrochemical Applications of Fluorinated Pyridines
The unique properties of fluorinated pyridines have also been extensively leveraged in the development of modern agrochemicals, leading to products with enhanced potency, selectivity, and favorable environmental profiles.
Herbicides
Fluorinated pyridine-based herbicides often exhibit high efficacy at low application rates. For instance, compounds containing the 2-chloro-5-(trifluoromethyl)pyridine scaffold are precursors to several commercial herbicides.[6] These herbicides typically act by inhibiting key plant enzymes, such as protoporphyrinogen oxidase (PPO).
Insecticides: Flonicamid
Flonicamid is a selective insecticide effective against a range of sucking insect pests. It possesses a unique mode of action, acting as a feeding blocker.
-
Mechanism of Action: Flonicamid rapidly inhibits the feeding behavior of insects, leading to starvation. It is believed to act on the insect's nervous system, though its precise molecular target differs from that of other major insecticide classes.
Quantitative Agrochemical Data
Table 3: Efficacy of Selected Fluorinated Pyridine Agrochemicals
| Compound | Target Organism | Assay Type | LC50 / ED50 | Reference |
| Flonicamid | Aphis gossypii (Cotton aphid) | Foliar application | Not specified | |
| Phenylpyridine derivative (7a) | Abutilon theophrasti (Velvetleaf) | Post-emergence herbicidal assay | ED50 = 13.32 g a.i./hm² | [7] |
| Phenylpyridine derivative (7a) | Amaranthus retroflexus (Redroot pigweed) | Post-emergence herbicidal assay | ED50 = 5.48 g a.i./hm² | [7] |
Toxicology of Fluorinated Pyridines
While fluorine substitution can enhance the desired biological activity, it is also crucial to consider its impact on toxicology. The strong carbon-fluorine bond generally leads to increased metabolic stability, which can reduce the formation of reactive metabolites. However, the potential for defluorination and the formation of toxic metabolites such as fluoroacetate must be carefully evaluated during drug and pesticide development.[8] The toxicological profile of any fluorinated pyridine is highly dependent on its overall structure and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of fluorinated pyridines.
Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of a key fluorinated pyridine intermediate.[9]
Materials:
-
3-methylpyridine
-
N-oxidation agent (e.g., hydrogen peroxide in acetic acid)
-
Chlorinating agent (e.g., benzoyl chloride)
-
Chlorine gas
-
Fluorinating agent (e.g., anhydrous hydrogen fluoride)
-
Catalyst (e.g., iron fluoride)
-
Appropriate solvents (e.g., dichloromethane)
Procedure:
-
N-oxidation: React 3-methylpyridine with an N-oxidation agent to form N-oxy-3-methylpyridine.
-
Chlorination of the ring: Treat the N-oxy-3-methylpyridine with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.
-
Side-chain chlorination: Subject 2-chloro-5-methylpyridine to chlorination with chlorine gas to produce 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: The final step involves the exchange of chlorine for fluorine by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous hydrogen fluoride in the presence of a suitable catalyst.
In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated pyridine test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compound in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a fluorinated pyridine against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Fluorinated pyridine test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Assay Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Compound Addition: Add serial dilutions of the fluorinated pyridine compound to the wells of the microplate.
-
Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Herbicidal Activity Assay (Post-emergence)
This protocol describes a method for evaluating the post-emergence herbicidal activity of fluorinated pyridine derivatives.[7]
Materials:
-
Test plant species (e.g., velvetleaf, redroot pigweed)
-
Pots with soil
-
Fluorinated pyridine test compound
-
Solvent (e.g., acetone)
-
Surfactant
-
Spray chamber
Procedure:
-
Plant Growth: Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Preparation: Dissolve the fluorinated pyridine compound in a suitable solvent and prepare a spray solution containing a surfactant.
-
Application: Spray the plants with the test solution at various concentrations using a spray chamber to ensure uniform application. Include a control group sprayed with the solvent and surfactant only.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage to the plants, such as chlorosis, necrosis, and growth inhibition.
-
Data Analysis: Score the herbicidal effect on a scale (e.g., 0-100%) and calculate the ED50 value (the dose required to cause a 50% reduction in plant growth).
Signaling Pathways and Experimental Workflows
Visualizing biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation process of fluorinated pyridines.
Caption: PI3K/AKT/mTOR signaling pathway with Alpelisib inhibition.
Caption: Orexin signaling pathway and its antagonism by Lemborexant.
Caption: High-throughput screening workflow for fluorinated pyridines.
Conclusion
Fluorinated pyridines continue to be a highly fruitful area of research in both pharmaceutical and agrochemical development. The strategic introduction of fluorine offers a powerful approach to fine-tune the biological and physicochemical properties of pyridine-based molecules, leading to the discovery of novel and effective agents. This technical guide has provided a comprehensive overview of the current landscape, from established drugs to the underlying scientific principles and experimental methodologies. As our understanding of the nuanced effects of fluorination deepens and new synthetic methodologies emerge, the potential for developing next-generation fluorinated pyridine-based therapeutics and crop protection agents remains vast. It is anticipated that this class of compounds will continue to yield innovative solutions to pressing challenges in human health and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Lemborexant: A Dual Orexin Receptor Antagonist with Favorable Safety and Pharmacokinetic Profiles_Chemicalbook [chemicalbook.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. However, optimizing the drug-like properties of pyridine-containing molecules often presents challenges related to metabolic stability, physicochemical characteristics, and target affinity. The introduction of fluorine, a strategy that has become integral to drug discovery, offers a powerful tool to address these challenges.[2][3]
Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's electronic profile, conformation, lipophilicity, and metabolic fate.[4][5] When applied to the pyridine ring, these modifications can dramatically enhance a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ultimately leading to safer and more efficacious therapeutics.[6] This technical guide provides a comprehensive overview of the role of fluorine in modifying pyridine bioactivity, detailing its effects on molecular properties, outlining key experimental protocols, and presenting a logical framework for its strategic application in drug development.
Modulation of Physicochemical Properties
The introduction of fluorine to a pyridine ring directly alters its fundamental physicochemical properties. These changes are the primary drivers of the downstream effects on a drug's biological behavior.
Impact on Basicity (pKa)
Fluorine is a strongly electron-withdrawing group. Its placement on the pyridine ring significantly reduces the electron density of the nitrogen atom, thereby lowering its basicity (decreasing the pKa of the conjugate acid).[7] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement. The magnitude of the pKa shift is highly dependent on the position and number of fluorine substituents.
For instance, the replacement of a methyl group with a trifluoromethyl group in 2-thioalkyl substituted pyridines can result in a pKa decrease of over 2.5 units.[8] Similarly, a single fluorine atom can lower the pKa, with the effect being more pronounced when the fluorine is closer to the nitrogen atom.[8]
Table 1: Effect of Fluorination on the pKa of Substituted Pyridines
| Parent Compound Structure | Fluorinated Analogue Structure | Position of Fluorination | pKa (Parent) | pKa (Fluoro) | ΔpKa | Reference |
|---|---|---|---|---|---|---|
| 2-S-CH₃-Pyridine | 2-S-CF₃-Pyridine | α to Sulfur | 3.69 | 0.97 | -2.72 | [8] |
| 2-S-CH₂CH₃-Pyridine | 2-S-CF₂CH₃-Pyridine | α to Sulfur | 3.68 | 1.49 | -2.19 | [8] |
| 2-S-CH₂CH₃-Pyridine | 2-S-CH₂CHF₂-Pyridine | β to Sulfur | 3.68 | 2.43 | -1.25 | [8] |
| 2-S-CH₂F-Pyridine | 2-S-CH₂F-Pyridine | α to Sulfur | 3.69 | 2.43 | -1.26 |[8] |
Impact on Lipophilicity (logP/logD)
The effect of fluorine on lipophilicity is complex and context-dependent.[8] While the substitution of hydrogen with fluorine generally increases a molecule's overall lipophilicity (logP), the outcome can be counterintuitive.[9] Fluorination increases the hydrophobic surface area but can also enhance the local dipole moment of the molecule, which may increase polarity and reduce lipophilicity.[8] The distribution coefficient at pH 7.4 (logD₇.₄) is often more relevant for drug discovery, and its modulation depends on the interplay between changes in logP and pKa.
Table 2: Effect of Fluorination on Lipophilicity (logD₇.₄) of 2-Thiofluoroalkyl Pyridines
| Parent Compound | Fluorinated Analogue | logD₇.₄ (Parent) | logD₇.₄ (Fluoro) | ΔlogD₇.₄ | Reference |
|---|---|---|---|---|---|
| 2-S-CH₂CH₃-Pyridine | 2-S-CH₂CF₃-Pyridine | 2.06 | 2.65 | +0.59 | [8][9] |
| 2-S-CH₂CH₃-Pyridine | 2-S-CHFCH₃-Pyridine | 2.06 | 2.30 | +0.24 | [8][9] |
| 2-S-CH₂CH₃-Pyridine | 2-S-CH(CF₃)CH₃-Pyridine | 2.06 | 3.01 | +0.95 |[8][9] |
Impact on Pharmacokinetics (ADME)
Judicious fluorination of the pyridine moiety is a key strategy for improving a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancement of Metabolic Stability
One of the most common applications of fluorine in drug design is to block metabolic "soft spots."[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[5][10] By replacing a hydrogen atom at a site prone to oxidative metabolism (e.g., a benzylic position or an electron-rich aromatic position) with fluorine, the metabolic half-life of a compound can be significantly extended.[3][11] This can lead to improved oral bioavailability and a longer duration of action. For example, the introduction of a fluorine atom to the pyridine core of Vericiguat, a guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[12]
Table 3: Illustrative Impact of Fluorination on Metabolic Half-Life (t½)
| Parent Compound | Fluorinated Analogue | Metabolic Soft Spot | t½ in HLM (Parent) | t½ in HLM (Fluoro) | Fold Improvement | Reference |
|---|---|---|---|---|---|---|
| Pyridine-R | Fluoro-Pyridine-R | C-H on Pyridine Ring | 5 min | 60 min | 12x | [13] |
| Phenyl-Pyridine | (F-Phenyl)-Pyridine | C-H on Phenyl Ring | 15 min | >90 min | >6x | [3][14] |
Note: This table presents illustrative data from representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes (HLM). Actual values are compound-specific.
Modulation of Permeability and P-glycoprotein (P-gp) Efflux
Fluorination can influence a compound's ability to cross biological membranes. By increasing lipophilicity and reducing the basicity of the pyridine nitrogen, fluorine can enhance passive permeability.[6] However, these same changes can also impact recognition by efflux transporters like P-glycoprotein (P-gp), a common challenge in developing centrally acting agents.[15] The effect is nuanced; while increased lipophilicity can sometimes increase P-gp efflux, the reduction in amine basicity can decrease it. In some cases, fluorination at the β-position relative to an amine has been shown to reduce P-gp mediated efflux, provided other hydrogen bond donor sites are managed.[15]
Impact on Pharmacodynamics
Fluorine's influence extends to how a drug interacts with its biological target, often leading to improved potency and selectivity.
Enhancement of Binding Affinity
Fluorine can enhance binding affinity through several mechanisms.[13]
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole, halogen bond, and even non-classical hydrogen bond interactions with amino acid residues in the target's binding pocket.[13]
-
Conformational Control: Due to its steric and electronic properties, fluorine can favor a specific molecular conformation that is optimal for binding to the target protein.[7]
-
Hydrophobic Interactions: Fluorinated groups can enhance binding by occupying hydrophobic pockets within the active site.
Alpelisib, a PI3K inhibitor, features a trifluoromethyl group on its pyridine ring that is crucial for high-affinity binding through hydrogen bonding interactions in the active site.[12]
Table 4: Impact of Fluorination on Target Potency (IC₅₀)
| Target | Parent Compound | Fluorinated Analogue | IC₅₀ (Parent) | IC₅₀ (Fluoro) | Fold Improvement | Reference |
|---|---|---|---|---|---|---|
| Quorum Sensing | 4NPO (Pyridine-N-Oxide) | 2-CF₂H-Pyridine Analogue | 33 µM | 19 µM | 1.7x | [16] |
| Bradykinin B1 Receptor | Pyrazole Derivative | 4-Fluoropyrazole Derivative | >1000 nM | 23 nM | >43x | [17] |
| F₁F₀-ATPase | Guanidyl-Indazole | Monofluoro-Indazole | >10 µM | <5 µM | >2x |[17] |
Bioisosteric Replacement
Fluorine and fluorine-containing groups can serve as effective bioisosteres for other atoms or functional groups.[18][19] For example, a fluorine atom can act as a bioisostere for a hydroxyl group or a hydrogen atom, while a difluoromethyl group (CF₂H) can be a bioisostere for a pyridine-N-oxide.[16][20] Such replacements can maintain or improve biological activity while enhancing physicochemical or pharmacokinetic properties.[20]
Visualization of Key Concepts
Synthetic Strategies & Experimental Protocols
The regioselective introduction of fluorine onto a pyridine ring remains a challenging but critical task in medicinal chemistry.[21] Several strategies have been developed to achieve this.
Common Synthetic Approaches:
-
Nucleophilic Aromatic Substitution (SₙAr): Using activated (electron-deficient) chloro- or nitropyridines with a fluoride source. Reactions involving 2-fluoropyridines are significantly faster than their 2-chloro counterparts.[22]
-
Electrophilic Fluorination: Using reagents like Selectfluor® on electron-rich pyridines or their activated derivatives. This is a common method for late-stage fluorination.[21][23]
-
Balz-Schiemann Reaction: Involves the thermal decomposition of diazonium tetrafluoroborate salts derived from aminopyridines, though it can require harsh conditions.[21]
-
C-H Activation/Fluorination: Modern methods allow for the direct, site-selective replacement of C-H bonds with fluorine, often using transition metal catalysts or reagents like AgF₂.[22]
Protocol 1: Electrophilic Fluorination of an Activated Pyridine
This protocol is a representative method for the direct C-H fluorination of an electron-rich 2-aminopyridine derivative using an electrophilic fluorine source.
-
Objective: To synthesize a 3-fluoro-2-aminopyridine derivative.
-
Materials:
-
4-substituted 2-aminopyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
Chloroform (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask) with stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To the reaction vessel, add the 4-substituted 2-aminopyridine (1.0 mmol).
-
Add chloroform (5 mL) and water (1 mL) to the vessel.
-
Stir the mixture vigorously to create an emulsion.
-
Add Selectfluor® (1.2 mmol) to the mixture in one portion.
-
Seal the vessel and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-fluoro-2-aminopyridine product.[21]
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a typical in vitro experiment to assess the metabolic stability of a parent compound versus its fluorinated analogue.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
-
Materials:
-
Pooled Human Liver Microsomes (HLM), typically at 20 mg/mL stock concentration
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (parent and fluorinated, 10 mM stock in DMSO)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare the incubation mixture by diluting HLM to a final concentration of 0.5-1.0 mg/mL in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: In a 96-well plate, add the test compound to the HLM mixture to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.
-
Controls: Run parallel incubations without the NADPH regenerating system (negative control) to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched plates to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life as t½ = 0.693 / k. Calculate intrinsic clearance (CLᵢₙₜ) from the half-life and incubation conditions.[24]
-
Conclusion
The incorporation of fluorine into pyridine rings is a powerful and versatile strategy in drug discovery.[13] By leveraging fluorine's unique electronic and steric properties, medicinal chemists can rationally modulate a wide range of molecular characteristics, including basicity, lipophilicity, metabolic stability, and target affinity. These modifications are instrumental in overcoming common hurdles in drug development, leading to compounds with enhanced pharmacokinetic profiles and superior biological activity. A thorough understanding of the principles outlined in this guide, combined with rigorous experimental validation, will continue to drive the development of novel and improved pyridine-based therapeutics.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-Acetyl-3-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the diazotization of 3-amino-2-bromopyridine to yield the key intermediate, 2-bromo-3-fluoropyridine. This is followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group at the 2-position. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. Specifically, this compound serves as a crucial intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The protocol detailed herein offers a practical approach for the laboratory-scale synthesis of this important compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound. The yields and purity are representative of what can be expected when following the detailed experimental protocol.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Diazotization and Fluorination | 3-Amino-2-bromopyridine | 2-Bromo-3-fluoropyridine | Anhydrous HF, NaNO₂ | Anhydrous HF | 2 h | -78 °C to rt | 75 | >95 |
| 2 | Stille Cross-Coupling | 2-Bromo-3-fluoropyridine | This compound | Tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄, LiCl | Toluene | 12 h | 110 °C | 80 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-fluoropyridine
This procedure is adapted from a patented method for the synthesis of fluoropyridine compounds.[1]
Materials:
-
3-Amino-2-bromopyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a tetrafluoroethylene vessel, dissolve 3-amino-2-bromopyridine in anhydrous hydrogen fluoride at -78 °C under an inert atmosphere.
-
Slowly add sodium nitrite to the solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring the mixture over ice and neutralizing with a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-3-fluoropyridine as a solid.
Step 2: Synthesis of this compound
This procedure utilizes a Stille cross-coupling reaction.
Materials:
-
2-Bromo-3-fluoropyridine (1.0 eq)
-
Tributyl(1-ethoxyvinyl)stannane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Lithium Chloride (LiCl) (3.0 eq)
-
Toluene (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-3-fluoropyridine, tributyl(1-ethoxyvinyl)stannane, tetrakis(triphenylphosphine)palladium(0), and lithium chloride.
-
Add anhydrous toluene via syringe under an inert atmosphere.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add 1 M hydrochloric acid. Stir for 1 hour to hydrolyze the enol ether.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualization
References
Application Notes and Protocols: 2-Acetyl-3-fluoropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-fluoropyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of a reactive acetyl group and a fluorine atom on the pyridine ring offers unique electronic properties and synthetic handles for the development of novel therapeutic agents. This document provides an overview of its application in the synthesis of potential anticancer and cholinesterase inhibitory agents, along with detailed experimental protocols and mechanistic insights.
Application 1: Synthesis of Chalcones as Potential Anticancer Agents
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The synthesis of chalcones from this compound via Claisen-Schmidt condensation provides a straightforward route to novel fluorinated pyridine-containing drug candidates.
Biological Activity of Structurally Related Chalcones
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based α-fluoro chalcone | HeLa | 0.025 | [1] |
| Indole-based α-fluoro chalcone | U937 | 0.025 | [1] |
| Benzofuran-based α-fluoro chalcone | Various | 0.031 - 0.364 | [1] |
| Bis-quinolinyl-chalcone | K-562 (Leukemia) | 0.88 | [2] |
| Bis-quinolinyl-chalcone | RPMI-8226 (Leukemia) | 0.32 | [2] |
| Bis-quinolinyl-chalcone | SR (Leukemia) | 0.32 | [2] |
| Pyridine chalcone derivative | HepG-2 (Liver) | 0.33 | [2] |
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol.
-
To this solution, add a catalytic amount of a strong base, such as potassium hydroxide or sodium hydroxide, dissolved in a minimal amount of water.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
General Reaction Scheme: (E)-1-(3-fluoropyridin-2-yl)-3-(p-tolyl)prop-2-en-1-one can be synthesized by condensing this compound with an aromatic aldehyde in the presence of a base.[3]
Mechanism of Action: Anticancer Signaling Pathways
Chalcones exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues in cellular proteins.[7]
Application 2: Synthesis of Chalcones as Potential Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Chalcone derivatives have emerged as promising AChE inhibitors, with some exhibiting dual-binding capabilities to both the catalytic and peripheral anionic sites of the enzyme.[8]
Biological Activity of Structurally Related Chalcones
Several studies have reported the cholinesterase inhibitory activity of various chalcone derivatives, highlighting their potential for the development of new anti-Alzheimer's agents.
| Compound Type | Enzyme | IC50 (µM) | Reference |
| Benzylaminochalcone derivative | Acetylcholinesterase (AChE) | 23 - 39 | [8] |
| Chalcone derivative 2b | Acetylcholinesterase (AChE) | 9.3 | [9][10] |
| Chalcone derivative 4b | Butyrylcholinesterase (BChE) | 68.7 | [9][10] |
| Coumarin-chalcone hybrid 5e | Acetylcholinesterase (AChE) | 0.15 | [11] |
| Coumarin-chalcone hybrid 5d | Acetylcholinesterase (AChE) | 0.37 | [11] |
| Coumarin-chalcone hybrid 5f | Acetylcholinesterase (AChE) | 0.69 | [11] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common in vitro method for assessing the acetylcholinesterase inhibitory activity of synthesized chalcone derivatives.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized chalcone derivatives (test compounds)
-
Donepezil or Tacrine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the AChE enzyme, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (at various concentrations).
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of color change.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Action: Cholinesterase Inhibition
Chalcone derivatives can inhibit acetylcholinesterase through interactions with key residues in the enzyme's active site. Molecular docking studies suggest that they can act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[8] This dual-binding mechanism is advantageous as it can not only enhance cholinergic neurotransmission but also potentially inhibit the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel chalcone derivatives with potential applications in medicinal chemistry. The straightforward synthesis via Claisen-Schmidt condensation allows for the generation of a diverse library of compounds for screening as anticancer and cholinesterase inhibitory agents. The existing data on structurally similar compounds provide a strong foundation for further research and development of this compound-based therapeutics. Future work should focus on the synthesis and biological evaluation of a focused library of these chalcones to establish clear structure-activity relationships and identify lead compounds for further optimization.
References
- 1. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on pyridines is a fundamental transformation in synthetic organic chemistry, with profound implications for the development of novel pharmaceuticals and functional materials. The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules. Consequently, methods for its efficient functionalization are of paramount importance to medicinal chemists.[1]
2-Acetyl-3-fluoropyridine has emerged as a particularly valuable building block for SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen, augmented by the acetyl group at the C-2 position, renders the pyridine ring susceptible to nucleophilic attack. The fluorine atom at the C-3 position serves as an excellent leaving group, often enabling reactions to proceed under mild conditions with high regioselectivity. The reactivity of fluoropyridines in SNAr reactions is notably higher than their chloro- or bromo-analogues, which often allows for lower reaction temperatures and broader functional group tolerance.[1]
These application notes provide a comprehensive overview of the SNAr on this compound, presenting detailed protocols and quantitative data for reactions with various nucleophiles. The information herein is intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis of diverse libraries of 3-substituted-2-acetylpyridine derivatives for applications in drug discovery and beyond.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom at the C-3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the acetyl group. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 3-substituted product.
The regioselectivity of the reaction is predominantly governed by the electronic effects of the substituents. The powerful electron-withdrawing effect of the adjacent acetyl group significantly activates the C-3 position for nucleophilic attack, directing the substitution to this position over other potential sites on the pyridine ring.
Data Presentation: SNAr Reactions of this compound
The following tables summarize reaction conditions and yields for the SNAr of this compound with various classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMSO | 100 | 12 | 85 | [Hypothetical Data] |
| Aniline | NaH | THF | 60 | 8 | 78 | [Hypothetical Data] |
| Benzylamine | Et₃N | MeCN | 80 | 16 | 82 | [Hypothetical Data] |
| Piperidine | Cs₂CO₃ | DMF | 25 | 6 | 90 | [Hypothetical Data] |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 92 | [Hypothetical Data] |
| Sodium thiomethoxide | - | MeOH | 25 | 2 | 95 | [Hypothetical Data] |
| Ethanethiol | NaH | THF | 50 | 6 | 88 | [Hypothetical Data] |
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMSO | 120 | 24 | 75 | [Hypothetical Data] |
| Sodium methoxide | - | MeOH | 65 | 12 | 80 | [Hypothetical Data] |
| Benzyl alcohol | NaH | THF | 70 | 18 | 65 | [Hypothetical Data] |
(Note: The data presented in these tables is hypothetical and intended for illustrative purposes, as specific experimental data for this compound was not available in the searched literature. These conditions are based on general principles of SNAr on activated fluoropyridines and should be optimized for specific substrates.)
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with representative nucleophiles.
Protocol 1: Synthesis of 2-Acetyl-3-(morpholin-4-yl)pyridine
This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a sufficient volume of DMSO to dissolve the reactants.
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Acetyl-3-(morpholin-4-yl)pyridine.
Protocol 2: Synthesis of 2-Acetyl-3-(phenylthio)pyridine
This protocol details a representative procedure for the SNAr reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and potassium carbonate (1.5 equiv) in DMF.
-
Add thiophenol (1.1 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield 2-Acetyl-3-(phenylthio)pyridine.
Protocol 3: Synthesis of 2-Acetyl-3-phenoxypyridine
This protocol outlines a general method for the reaction with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), phenol (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add DMSO to the flask and stir the mixture at 120 °C.
-
Follow the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude material by column chromatography to obtain 2-Acetyl-3-phenoxypyridine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the SNAr on this compound.
Conclusion
The nucleophilic aromatic substitution on this compound represents a robust and versatile strategy for the synthesis of a wide array of 3-substituted-2-acetylpyridine derivatives. The activating effect of the acetyl group, coupled with the excellent leaving group ability of fluorine, allows for efficient transformations with a diverse range of nucleophiles. The protocols and data provided in these application notes serve as a valuable resource for chemists engaged in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The ability to readily introduce various functionalities at the 3-position of the pyridine ring opens up extensive possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds.
References
Application Notes and Protocols: Reaction of 2-Acetyl-3-fluoropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetyl-3-fluoropyridine as a versatile building block in organic synthesis and drug discovery. The presence of a fluorine atom at the 3-position, activated by the electron-withdrawing acetyl group at the 2-position and the pyridine nitrogen, renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, including amino, alkoxy, and thioether moieties, which are prevalent in pharmaceutically active compounds.
Introduction to Nucleophilic Aromatic Substitution on this compound
The reaction of this compound with nucleophiles proceeds via a bimolecular addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the acetyl group, facilitates the initial attack of the nucleophile at the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the pyridine ring, yielding the substituted product.
The general workflow for these reactions is straightforward and amenable to parallel synthesis and library generation, making it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies.
Figure 1: General mechanism of SNAr on this compound.
Data Presentation: Reaction with Various Nucleophiles
The following tables summarize the expected reaction conditions and outcomes for the reaction of this compound with representative N-, O-, and S-nucleophiles. The data is compiled from general knowledge of SNAr reactions on activated fluoropyridines and may require optimization for specific substrates.
Table 1: Reaction with N-Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Ammonia (aq.) | - | Water/DMSO | 100-120 | 12-24 | 70-90 |
| Benzylamine | K₂CO₃ | DMF | 80-100 | 8-16 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 100-120 | 6-12 | 90-98 |
| Aniline | NaH | THF | 60-80 | 12-24 | 60-80 |
Table 2: Reaction with O-Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methanol | NaH | Methanol | Reflux | 4-8 | 80-95 |
| Ethanol | NaH | Ethanol | Reflux | 4-8 | 80-95 |
| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | 75-90 |
| Benzyl alcohol | NaH | THF | 60-80 | 8-16 | 70-85 |
Table 3: Reaction with S-Nucleophiles
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80-100 | 2-6 | 90-98 |
| Benzyl mercaptan | Cs₂CO₃ | Acetonitrile | 60-80 | 4-8 | 85-95 |
| Ethanethiol | NaH | THF | 25-50 | 6-12 | 70-85 |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: General Procedure for Reaction with N-Nucleophiles (e.g., Benzylamine)
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a sealed tube, add potassium carbonate (1.5 mmol).
-
Add the primary or secondary amine (e.g., benzylamine, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-3-(amino)pyridine derivative.
Protocol 2: General Procedure for Reaction with O-Nucleophiles (e.g., Methanol)
-
To a stirred solution of the alcohol (e.g., methanol, 10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 2 mL).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-3-(alkoxy)pyridine derivative.
Protocol 3: General Procedure for Reaction with S-Nucleophiles (e.g., Thiophenol)
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Add the thiol (e.g., thiophenol, 1.1 mmol).
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-3-(thio)pyridine derivative.
Applications in Drug Discovery
The 2-acetyl-3-substituted pyridine scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The ability to readily diversify the substituent at the 3-position through SNAr chemistry makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Derivatives of 2-aminopyridine, in particular, have shown a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial effects. The protocols described herein provide a direct and efficient route to these important classes of compounds.
Figure 2: Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of a diverse range of 3-substituted 2-acetylpyridines. The SNAr reactions proceed under relatively mild conditions with a variety of nucleophiles, providing a powerful tool for medicinal chemists and researchers in drug development. The protocols outlined in these application notes serve as a practical guide for the efficient synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols for the Directed Metalation of 3-Fluoropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-metalation (DoM) of 3-fluoropyridine, a powerful strategy for the regioselective synthesis of 4-substituted 3-fluoropyridine derivatives. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine scaffold in a wide range of biologically active compounds.
Introduction
The directed ortho-metalation of aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise functionalization of aromatic rings. In the context of pyridine chemistry, the fluorine atom in 3-fluoropyridine acts as a moderate directing metalation group (DMG), facilitating the deprotonation at the adjacent C-4 position by a strong base, typically a lithium amide. This regioselectivity is driven by the inductive effect of the fluorine atom and its ability to stabilize the resulting organolithium intermediate. The subsequent reaction of the 4-lithio-3-fluoropyridine intermediate with a variety of electrophiles provides a versatile and efficient route to a diverse array of 4-substituted 3-fluoropyridines.
The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA), is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction when using alkyllithium reagents with π-deficient heterocycles.[1] The reactions are typically performed at low temperatures in anhydrous ethereal solvents like tetrahydrofuran (THF) to ensure the stability of the organolithium intermediate and to control the reaction rate.[1]
Reaction Mechanism and Workflow
The directed metalation of 3-fluoropyridine proceeds through a well-defined pathway. The process begins with the deprotonation of 3-fluoropyridine at the C-4 position by LDA to form a 4-lithio-3-fluoropyridine intermediate. This intermediate is then trapped by an electrophile to yield the desired 4-substituted product.
Caption: Workflow for the directed metalation of 3-fluoropyridine.
Quantitative Data Summary
The directed metalation of 3-fluoropyridine with LDA, followed by quenching with various electrophiles, provides a range of 4-substituted 3-fluoropyridines in moderate to excellent yields. The following table summarizes the results obtained from the reaction of 4-lithio-3-fluoropyridine with a selection of electrophiles.
| Electrophile (E) | Product (4-E-3-fluoropyridine) | Yield (%) |
| I₂ | 4-Iodo-3-fluoropyridine | 85 |
| (CH₃)₃SiCl | 4-(Trimethylsilyl)-3-fluoropyridine | 92 |
| CH₃OD | 4-Deuterio-3-fluoropyridine | 95 |
| (CH₃)₂CO | 2-(3-Fluoro-4-pyridyl)propan-2-ol | 78 |
| C₆H₅CHO | (3-Fluoro-4-pyridyl)(phenyl)methanol | 81 |
| C₆H₅CN | (3-Fluoro-4-pyridyl)(phenyl)methanone | 65 |
| (CH₃)₂S₂ | 3-Fluoro-4-(methylthio)pyridine | 75 |
Note: Yields are based on published data and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.
-
Lithium diisopropylamide (LDA) can be prepared in situ from diisopropylamine and n-butyllithium or used as a commercially available solution. The concentration of commercial LDA solutions should be determined by titration prior to use.
-
3-Fluoropyridine and all electrophiles should be of high purity. Liquid reagents should be freshly distilled.
Protocol 1: General Procedure for the Directed ortho-Lithiation of 3-Fluoropyridine and Quenching with an Electrophile
This protocol is a general guideline based on the work of Gribble and Saulnier.[2][3]
-
Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of 3-fluoropyridine).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Lithiation of 3-Fluoropyridine:
-
Slowly add a solution of 3-fluoropyridine (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the 4-lithio-3-fluoropyridine intermediate is often indicated by a color change.
-
-
Electrophilic Quench:
-
Slowly add a solution of the electrophile (1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for a period of 1 to 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-3-fluoropyridine.
-
Protocol 2: Synthesis of 4-Iodo-3-fluoropyridine
-
Follow the general procedure (Protocol 1) for the lithiation of 3-fluoropyridine (1.0 g, 10.3 mmol).
-
For the electrophilic quench, slowly add a solution of iodine (3.1 g, 12.4 mmol) in anhydrous THF (15 mL) to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
For the work-up, quench with saturated aqueous sodium thiosulfate solution instead of ammonium chloride.
-
Follow the standard extraction and purification procedure to yield 4-iodo-3-fluoropyridine.
Logical Relationships in Synthesis
The directed metalation strategy provides a clear and logical pathway for the synthesis of various 4-substituted 3-fluoropyridines from a common starting material.
Caption: Synthetic routes from 3-fluoropyridine to various derivatives.
Conclusion
The directed ortho-metalation of 3-fluoropyridine is a robust and highly regioselective method for the synthesis of 4-substituted 3-fluoropyridines. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient preparation of this important class of compounds. The versatility of the reaction, demonstrated by the wide range of electrophiles that can be employed, underscores its significance in the construction of complex molecular architectures.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Acetyl-3-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Acetyl-3-fluoropyridine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals and the ability of the fluorine and acetyl groups to modulate the physicochemical and pharmacological properties of molecules.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are common in a vast array of biologically active molecules and approved drugs. The ability to efficiently couple this compound derivatives with various boronic acids or esters opens up avenues for the rapid generation of diverse compound libraries crucial for drug discovery and development programs.
The presence of a fluorine atom on the pyridine ring can significantly influence the molecule's pKa, metabolic stability, and binding affinity to biological targets.[4] The acetyl group, an electron-withdrawing group, can also modulate the electronic properties of the pyridine ring and serves as a handle for further synthetic transformations. However, the Suzuki-Miyaura coupling of electron-deficient nitrogen-containing heteroaryls can present challenges, such as slow transmetalation rates and potential for catalyst inhibition by the pyridine nitrogen.[1][3] Therefore, careful optimization of reaction conditions is often necessary to achieve high yields and purity.
Optimization of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. Machine learning and automated synthesis are emerging as powerful tools for the rapid optimization of such complex reaction matrices.[5] For heteroaryl couplings, a closed-loop workflow that iteratively uses experimental data to refine a predictive model can significantly accelerate the discovery of general and high-yielding conditions.[5] After several rounds of automated experiments and model refinement, optimized conditions can be identified that provide high average yields across a broad range of substrates.[5]
Key parameters to consider for optimization include:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents such as dioxane, THF, and DMF, often in combination with water, are frequently employed.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to undesired side reactions or decomposition of the catalyst and reactants.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki-Miyaura coupling of this compound derivatives, based on successful couplings of similar fluoropyridine and functionalized pyridine substrates.
| Parameter | Condition | Notes |
| Aryl Halide | This compound (or derivative) | 1.0 equiv. |
| Boronic Acid/Ester | (Hetero)arylboronic acid or pinacol ester | 1.2 - 1.5 equiv. |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | 1.5 - 5 mol% |
| Ligand | SPhos, RuPhos, or other bulky phosphine ligands | 3.0 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, or KF | 2.0 - 3.0 equiv. |
| Solvent | 1,4-Dioxane/Water (4:1) or DMF/Water (1:1) | ~0.1 - 0.2 M concentration |
| Temperature | 80 - 110 °C | Optimization may be required. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of a this compound derivative with a generic (hetero)aryl boronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv.)
-
(Hetero)arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound derivative, the (hetero)aryl boronic acid, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Synthesis and Biological Screening of 2-Acetyl-3-fluoropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active compounds and approved pharmaceuticals. The incorporation of a fluorine atom into these scaffolds can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of a library of 2-acetyl-3-fluoropyridine analogs, a class of compounds with potential applications in biological screening, particularly in the context of cancer drug discovery. The described synthetic strategy involves a multi-step sequence, including a key fluorination reaction and subsequent diversification via Suzuki-Miyaura cross-coupling. Furthermore, protocols for the biological evaluation of these analogs, including cytotoxicity screening and kinase inhibition assays, are provided to facilitate their investigation as potential therapeutic agents.
Synthetic Strategy and Protocols
The synthesis of this compound analogs can be achieved through a versatile and efficient multi-step process. The overall strategy involves the initial synthesis of a key intermediate, this compound, which can then be further functionalized to generate a diverse library of analogs.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure for the synthesis of the core scaffold, this compound, starting from the commercially available 2-amino-3-acetylpyridine. The key transformation is a Balz-Schiemann reaction, which introduces the fluorine atom at the 3-position of the pyridine ring.
Step 1: Diazotization of 2-Amino-3-acetylpyridine
-
In a well-ventilated fume hood, cool a solution of tetrafluoroboric acid (HBF4, 48% in water, 2.5 equivalents) to 0 °C in an ice-water bath.
-
Slowly add 2-amino-3-acetylpyridine (1.0 equivalent) to the cooled HBF4 solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (NaNO2, 1.1 equivalents) in a minimal amount of cold water.
-
Add the NaNO2 solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Fluorodediazoniation (Balz-Schiemann Reaction)
-
Gently heat the reaction mixture containing the diazonium salt to 50-60 °C. The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas.
-
Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling
To generate a library of analogs, a halogenated precursor, such as 2-acetyl-3-fluoro-5-bromopyridine, can be synthesized and utilized in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters.
Step 1: Synthesis of 2-Acetyl-3-fluoro-5-bromopyridine (Illustrative)
The synthesis of this intermediate would require a separate multi-step procedure, potentially starting from a suitably substituted pyridine derivative. For the purpose of these application notes, we will assume its availability.
Step 2: General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add 2-acetyl-3-fluoro-5-bromopyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (K2CO3, 2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (e.g., 120 °C for 15-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound analog.
Biological Screening Protocols
The synthesized this compound analogs can be screened for their biological activity using a variety of in vitro assays. The following protocols describe methods to assess their cytotoxic effects on cancer cell lines and their inhibitory activity against specific protein kinases.
Protocol 3: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog.
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a specific protein kinase, such as Aurora Kinase A. Commercially available kinase assay kits are often used for this purpose.
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, substrate solution, and the recombinant kinase enzyme according to the manufacturer's instructions. Prepare serial dilutions of the this compound analogs in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the diluted compound, and the substrate. Initiate the kinase reaction by adding the recombinant Aurora Kinase A enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often achieved using a luminescence-based method where the amount of ATP consumed is measured.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value for each analog.
Data Presentation
The quantitative data obtained from the biological screening assays should be summarized in a clear and organized manner to facilitate comparison between the synthesized analogs.
Table 1: Biological Activity of this compound Analogs
| Compound ID | R-group (at C5) | Cell Line | Cytotoxicity IC50 (µM) | Kinase Target | Kinase Inhibition IC50 (nM) |
| Ref-1 | -H | HCT-116 | > 50 | Aurora A | > 1000 |
| ANA-01 | -Phenyl | HCT-116 | 15.2 | Aurora A | 450 |
| ANA-02 | -4-Methoxyphenyl | HCT-116 | 12.8 | Aurora A | 380 |
| ANA-03 | -4-Chlorophenyl | HCT-116 | 8.5 | Aurora A | 210 |
| ANA-04 | -Thiophen-2-yl | HCT-116 | 20.1 | Aurora A | 620 |
| Ref-2 | -H | A549 | > 50 | Aurora A | > 1000 |
| ANA-01 | -Phenyl | A549 | 18.9 | Aurora A | 510 |
| ANA-02 | -4-Methoxyphenyl | A549 | 16.3 | Aurora A | 420 |
| ANA-03 | -4-Chlorophenyl | A549 | 10.2 | Aurora A | 250 |
| ANA-04 | -Thiophen-2-yl | A549 | 25.6 | Aurora A | 710 |
| Ref-3 | -H | MCF-7 | > 50 | Aurora B | > 1000 |
| ANA-03 | -4-Chlorophenyl | MCF-7 | 12.1 | Aurora B | 320 |
Note: The data presented in this table is illustrative and intended to serve as a template. Actual values must be determined experimentally.
Visualizations
Synthetic and Experimental Workflows
Caption: Synthetic workflow for this compound and its analogs.
Caption: Experimental workflow for biological screening of synthesized analogs.
Signaling Pathway
Caption: Inhibition of the Aurora Kinase signaling pathway by a this compound analog.
References
Applications of Fluorinated Pyridines in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluorinated pyridines have become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates.[1][2] The strategic incorporation of fluorine into the pyridine scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic profile, leading to improved efficacy, safety, and druggability.[1][2]
The pyridine ring itself is a common motif in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its versatile chemistry.[3] When fluorine is introduced, its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart several key advantages:[1][3]
-
Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen.[4] This reduction in basicity can be advantageous for several reasons, including decreased off-target effects and improved oral bioavailability by altering the drug's ionization state at physiological pH.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[2][3] This can block sites of metabolism, leading to a longer drug half-life, reduced clearance, and improved overall exposure.[5]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, which can lead to increased binding affinity and potency.[2][3]
-
Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intended target.[2]
A prominent example of a successful drug featuring a fluorinated pyridine is Belzutifan (Welireg), a first-in-class inhibitor of hypoxia-inducible factor 2α (HIF-2α).[6][7][8] Belzutifan is approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated tumors.[6][7] In VHL disease, the VHL protein is dysfunctional, leading to the accumulation of HIF-2α, which in turn drives the growth of tumors.[9] Belzutifan binds to a pocket in HIF-2α, preventing it from forming a complex with its partner protein, ARNT, thereby inhibiting its tumor-promoting activity.[6][10]
Quantitative Data
The following tables summarize key quantitative data for the fluorinated pyridine-containing drug, Belzutifan, and the physicochemical properties of fluorinated pyridines.
Table 1: Pharmacological and Pharmacokinetic Properties of Belzutifan
| Parameter | Value | Reference |
| Mechanism of Action | Hypoxia-inducible factor 2α (HIF-2α) inhibitor | [6][7] |
| IC50 (HIF-2α transcriptional activity) | 17 nM | [6] |
| Ki (HIF-2α/ARNT dimerization) | 20 nM | [6] |
| Apparent Clearance (CL/F) | 7.3 L/h | [7][11] |
| Apparent Volume of Distribution (Vd/F) | 130 L | [7][11] |
| Half-life (t1/2) | 12.39 h | [7][11] |
| Metabolism | Primarily by UGT2B17 and CYP2C19 | [7][11] |
Table 2: Clinical Efficacy of Belzutifan in Advanced Clear Cell Renal Cell Carcinoma (LITESPARK-005 trial)
| Endpoint | Belzutifan (n=374) | Everolimus (n=372) | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.6 months | [8][12] |
| 18-month PFS Rate | 24.0% | 8.3% | [12] |
| Objective Response Rate (ORR) | 21.9% | 3.5% | [12] |
| Median Overall Survival (OS) | 21.4 months | 18.1 months | [12] |
Table 3: Physicochemical Properties of Monofluorinated Pyridines
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [4] |
| 2-Fluoropyridine | -0.44 | [4] |
| 3-Fluoropyridine | 2.97 | [4] |
| 4-Fluoropyridine | 1.95 | [4] |
Experimental Protocols
Protocol 1: HIF-2α Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the inhibitory activity of a test compound on the dimerization of HIF-2α and its partner protein ARNT.
Materials:
-
Purified, tagged HIF-2α and ARNT proteins (e.g., GST-tagged and His-tagged, respectively)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
Test compounds (e.g., fluorinated pyridine derivatives)
-
384-well, low-volume, black assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the assay plate, add the HIF-2α and ARNT proteins to a final concentration determined by prior optimization.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum FRET) and no protein (minimum FRET).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Add the Europium-labeled and APC-labeled antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the acceptor (APC) signal to the donor (Europium) signal.
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Synthesis of a Fluorinated Pyridine Building Block (Illustrative)
This protocol is an illustrative example of a synthetic step that could be used to generate a fluorinated pyridine intermediate for drug discovery. For the full, multi-step synthesis of a complex molecule like Belzutifan, refer to the specialized literature.[10][13][14]
Reaction: Nucleophilic Aromatic Substitution (SNAr) to introduce a fluoropyridine moiety.
Materials:
-
A suitable precursor molecule with a leaving group (e.g., a phenol or an alcohol).
-
A fluorinated pyridine with a leaving group (e.g., 2,3-difluoropyridine).
-
A suitable base (e.g., potassium carbonate, cesium carbonate).
-
A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Standard laboratory glassware and work-up reagents.
Procedure:
-
To a round-bottom flask, add the precursor molecule, the fluorinated pyridine, and the base in the chosen solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired fluorinated pyridine-containing compound.
Visualizations
References
- 1. Belzutifan New Standard in Previously Treated Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Randomized phase II dose comparison LITESPARK-013 study of belzutifan in patients with advanced clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Belzutifan Yields 6x Better Results, but Half Survive Under 2 Years [synapse.patsnap.com]
- 13. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyl-3-fluoropyridine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing a low overall yield in my synthesis of this compound. What are the common causes and how can I address them?
Low overall yield in a multi-step synthesis can be attributed to suboptimal conditions or side reactions in one or more steps. A common synthetic route to this compound involves the diazotization and subsequent fluorination (e.g., via the Balz-Schiemann reaction) of 2-Acetyl-3-aminopyridine. Here are potential issues and solutions for key steps:
-
Inefficient Diazotization: The formation of the diazonium salt is a critical step. Incomplete reaction can lead to a significant decrease in yield. Ensure the reaction temperature is maintained at a low level (typically -5 to 0°C) to prevent the premature decomposition of the diazonium salt.[1] The choice of diazotizing agent and acid is also crucial.
-
Poor Yield in the Fluorination Step: The thermal or photochemical decomposition of the diazonium tetrafluoroborate salt is often the yield-limiting step. The temperature for thermal decomposition needs to be carefully optimized; too low a temperature will result in an incomplete reaction, while too high a temperature can lead to the formation of byproducts. The use of a suitable solvent, such as toluene, and portionwise feeding of the diazonium salt can improve yields.
-
Side Reactions: Side reactions can significantly reduce the yield of the desired product. For instance, in related preparations, the formation of ether byproducts has been observed when using certain bases.[2] Careful control of reaction conditions and the use of appropriate reagents can minimize these side reactions.
Q2: My fluorination step using the Balz-Schiemann reaction is giving a low yield. How can I optimize this specific reaction?
The Balz-Schiemann reaction is a common method for introducing fluorine into an aromatic ring, but it is known for variable yields. Here are some optimization strategies:
-
Temperature Control: The decomposition temperature of the diazonium tetrafluoroborate salt is critical. An optimal decomposition temperature for a similar reaction has been reported to be 110°C. It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific substrate.
-
Reaction Medium: The choice of solvent can influence the reaction outcome. While some protocols perform the decomposition without a solvent, using a high-boiling inert solvent like toluene or xylene can provide better temperature control and improve yields.
-
Purity of the Diazonium Salt: Ensure the intermediate diazonium tetrafluoroborate salt is as pure and dry as possible before the decomposition step. Impurities can catalyze decomposition and lead to the formation of tars.
-
Alternative Fluorinating Agents: If the Balz-Schiemann reaction consistently gives low yields, consider alternative fluorination methods. For instance, C-H fluorination using reagents like AgF₂ has been shown to be effective for some pyridine derivatives, achieving high yields.[3][4]
Q3: I am observing the formation of significant impurities in my final product. What are the likely sources and how can I purify my compound?
Impurity formation can occur at various stages of the synthesis.
-
Source of Impurities:
-
Incomplete Reactions: Unreacted starting materials or intermediates are common impurities.[5]
-
Side Reactions: As mentioned, side reactions such as ether formation or competing reactions at other positions on the pyridine ring can occur.[2][3][4]
-
Decomposition: The diazonium salt intermediate is prone to decomposition if not handled at low temperatures, leading to phenolic byproducts.
-
-
Purification Strategies:
-
Extraction: After the reaction, a proper aqueous work-up is essential. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities.[5]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).[5]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is an effective purification method.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step synthesis route for a fluorinated pyridine derivative?
A common and well-documented route for the synthesis of fluoropyridines, such as 2-amino-5-fluoropyridine, which can be adapted for this compound, involves the following steps:
-
Acylation/Acetylation: Protection of an amino group.
-
Nitration: Introduction of a nitro group.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization: Formation of a diazonium salt from the amino group.[1]
-
Fluorination (Schiemann Reaction): Conversion of the diazonium salt to the fluoro group.[1]
-
Hydrolysis/Deprotection: Removal of the protecting group if necessary.[1]
Q2: Are there alternative, more modern methods for the fluorination of pyridines?
Yes, modern synthetic chemistry offers several alternatives to traditional methods like the Balz-Schiemann reaction. One notable method is the direct C-H fluorination of the pyridine ring. This approach can offer a more direct route to the desired product, potentially reducing the number of synthetic steps and improving the overall yield.[3][4] However, regioselectivity can be a challenge, and the reaction conditions need to be carefully optimized for the specific substrate.
Q3: How critical is the control of reaction temperature in these synthetic steps?
Temperature control is highly critical in several steps:
-
Nitration: This reaction is typically exothermic and requires careful temperature management to prevent runaway reactions and the formation of dinitrated byproducts.
-
Diazotization: As previously mentioned, diazonium salts are often unstable at room temperature. Maintaining a temperature between -5 and 0°C is crucial to prevent decomposition.[1]
-
Schiemann Reaction: The thermal decomposition of the diazonium tetrafluoroborate requires a specific temperature to ensure efficient conversion to the fluorinated product without excessive byproduct formation.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine (as an analogue)
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acylation | 2-aminopyridine, acetic anhydride | 45 | 2.5 | 96.26 | |
| Nitration | 2-acetamidopyridine, H₂SO₄, HNO₃ | 60 | 2 | 88.40 | |
| Reduction | 2-acetamido-5-nitropyridine, Pd/C, hydrazine hydrate | 80 | 3.5 | 93.26 | |
| Diazotization | 2-acetamido-5-aminopyridine, HBF₄, NaNO₂ | 25 | 1.5 | 87.22 | |
| Schiemann Reaction | 2-acetamido-5-pyridine tetrafluoroborate diazonium salt | 110 | - | 64.94 | |
| Hydrolysis | 2-acetamido-5-fluoropyridine, NaOH (aq) | 80 | 2 | 95.25 |
Experimental Protocols
Protocol 1: Diazotization and Balz-Schiemann Fluorination (Adapted for 2-Acetyl-3-aminopyridine)
This protocol is an adapted procedure based on the synthesis of similar fluoropyridines.[1]
-
Diazotization:
-
Dissolve 2-Acetyl-3-aminopyridine in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to -5 to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at this temperature for 1.5-2 hours.
-
The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Fluorination (Thermal Decomposition):
-
Place the dried diazonium salt in a flask equipped with a condenser.
-
Heat the solid gently and under controlled conditions (e.g., in a high-boiling solvent like toluene) to the optimized decomposition temperature (e.g., 110°C).
-
The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride.
-
After the gas evolution ceases, cool the reaction mixture.
-
Extract the product with a suitable organic solvent, wash the organic phase with a dilute base (e.g., NaHCO₃ solution) and then with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Acetyl-3-fluoropyridine
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-Acetyl-3-fluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved through multi-step pathways. The two most common strategies involve either introducing the fluorine atom onto an acetylpyridine precursor or acetylating a 3-fluoropyridine precursor.
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Route A: Fluorination of a Precursor: This often involves a Nucleophilic Aromatic Substitution (SNAr) reaction, such as the Halex reaction, on a 2-acetyl-3-halopyridine (e.g., 2-acetyl-3-chloropyridine) using a fluoride salt.[1] Another method is the Balz-Schiemann reaction, which starts from 2-acetyl-3-aminopyridine.[1]
-
Route B: Acetylation of a 3-Fluoropyridine Precursor: This can be accomplished via metal-halogen exchange on a 2-halo-3-fluoropyridine (e.g., 2-bromo-3-fluoropyridine) followed by reaction with an acetylating agent. Alternatively, a palladium-catalyzed cross-coupling reaction can be employed.
Q2: I am observing biaryl byproducts in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of biaryl byproducts is a known side reaction, particularly when using methods that may involve radical intermediates, such as the Balz-Schiemann reaction.[1] The pyridyl cation intermediate can be reduced to a pyridyl radical, which then couples with another pyridine molecule.[1]
Troubleshooting Steps:
-
Scavenge Radicals: Introduce a radical scavenger to the reaction mixture.
-
Control Temperature: Lowering the decomposition temperature of the diazonium salt may reduce the rate of radical formation.
-
Change Fluorination Strategy: Consider switching to an SNAr method if the starting materials are accessible, as this typically proceeds via a non-radical Meisenheimer complex intermediate.
Q3: My SNAr fluorination reaction has a low yield. What factors could be responsible?
A3: Low yields in SNAr reactions for fluorination can stem from several issues:
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Insufficient Reactivity: The precursor (e.g., a 2-acetyl-3-chloropyridine) may not be sufficiently activated towards nucleophilic attack. The acetyl group is electron-withdrawing, which should facilitate the reaction, but other substituents might interfere.
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Moisture: The presence of water can hydrolyze the starting material or react with the fluoride source, reducing its effectiveness.
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Fluoride Source: The choice and quality of the fluoride salt (e.g., KF, CsF) are critical. Spray-dried KF or the use of a phase-transfer catalyst can improve solubility and reactivity.
-
High Reaction Temperature: While SNAr reactions often require heat, excessive temperatures can lead to decomposition and the formation of tar-like byproducts.[2]
Q4: During acetylation using an organolithium reagent, a significant amount of 3-fluoropyridine is formed. Why is this happening?
A4: The formation of 3-fluoropyridine suggests that the organolithium intermediate (e.g., 3-fluoro-2-lithiopyridine) is being quenched by a proton source before it can react with the acetylating agent.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous.
-
Low Temperature: Perform the metal-halogen exchange and subsequent acetylation at very low temperatures (e.g., -78 °C) to minimize protonation from the solvent or other reagents.
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Choice of Base: If using a lithium amide base for direct metallation, ensure it is fully deprotonated and free of residual amine.
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Reverse Addition: Add the organolithium solution to the acetylating agent instead of the other way around to ensure the electrophile is always in excess.
Troubleshooting Guide: Common Impurities
Issue: Characterization of the final product shows several impurities that are difficult to separate.
This guide outlines potential impurities and strategies for their mitigation and removal.
| Impurity | Potential Source | Mitigation & Removal Strategy |
| Starting Material | Incomplete reaction during either the fluorination or acetylation step. | - Increase reaction time or temperature moderately.- Use a more active catalyst or reagent.- Purification via flash column chromatography is usually effective.[3] |
| Over-fluorinated/acetylated Products | Harsh reaction conditions or non-selective reagents. | - Use milder conditions (lower temperature, shorter time).- Employ more selective reagents.- Careful purification by chromatography or recrystallization. |
| 3-Fluoropyridine | Protonation of an organometallic intermediate during acetylation. | - Ensure strictly anhydrous conditions and low temperatures (-78 °C).- Removed by evaporation due to its volatility or by chromatography. |
| Pyridine | Decarboxylation side reaction if using a pyridinecarboxylic ester precursor.[4] | - Optimize reaction temperature and catalyst to favor acetylation over decarboxylation.- Easily removed during aqueous workup with an acidic wash. |
| Biaryl Homocoupling Products | Side reaction of organometallic intermediates or radical reactions.[1][5] | - Use an appropriate catalyst and ligand system that minimizes homocoupling.- Control reaction stoichiometry carefully.- These are often less polar and can be separated by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr Fluorination
This protocol is a representative example and may require optimization.
Step 1: Synthesis of this compound from 2-Acetyl-3-chloropyridine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add spray-dried potassium fluoride (KF, 3.0 equiv.) and a phase-transfer catalyst such as 18-crown-6 (0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO). Stir the suspension for 15 minutes. Add 2-Acetyl-3-chloropyridine (1.0 equiv.).
-
Reaction: Heat the mixture to 120-140 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Plausible synthetic routes to this compound and key side reactions.
Troubleshooting Workflow: Low Reaction Yield
References
Technical Support Center: Purification of 2-Acetyl-3-fluoropyridine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetyl-3-fluoropyridine by column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format, offering targeted solutions.
| Issue | Question | Answer |
| Peak Tailing | Why are the chromatographic peaks of my this compound tailing significantly? | Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica, leading to poor peak shape.[1] |
| How can I reduce or eliminate peak tailing? | To minimize peak tailing, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia solution.[2] These additives compete with your compound for binding to the acidic sites on the silica gel, resulting in more symmetrical peaks. Alternatively, consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[1] | |
| Co-elution of Impurities | My this compound is co-eluting with an impurity. How can I improve the separation? | To improve separation, you can optimize the mobile phase. Try systematically varying the solvent polarity. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2][3] You can also try a different solvent system altogether, for example, dichloromethane/methanol, which offers different selectivity.[2] |
| Low Recovery | I'm experiencing low recovery of my compound after purification. What could be the cause? | Low recovery can be due to several factors. Your compound might be irreversibly adsorbed onto the silica gel, or it could be degrading on the acidic stationary phase.[1] To check for degradation, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear, your compound is likely unstable on silica. In this case, switching to a more inert stationary phase like alumina is recommended.[1] |
| Compound Won't Elute | My this compound is not eluting from the column. What should I do? | If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the percentage of ethyl acetate. If that is not sufficient, a small amount of a more polar solvent like methanol can be added to the mobile phase.[2] However, be cautious when using methanol with silica gel as it can sometimes dissolve the stationary phase at high concentrations.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for a compound with the polarity of this compound is a mixture of hexanes (or heptane) and ethyl acetate.[2][3] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[4]
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a 30-100 fold mass excess of silica gel to your crude sample. For example, for 1 gram of crude material, you would use 30-100 grams of silica gel. The exact amount will depend on the difficulty of the separation.
Q3: Should I use silica gel or alumina for the purification of this compound?
A3: Silica gel is the most common stationary phase and is a good starting point. However, due to the basic nature of the pyridine ring, this compound may interact strongly with the acidic silica, leading to peak tailing or degradation.[1] If you encounter these issues, switching to neutral or basic alumina can be a good alternative.[5]
Q4: How can I monitor the progress of my column chromatography?
A4: The progress of the separation is typically monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[4][5] By spotting the collected fractions on a TLC plate alongside your crude mixture and a reference standard (if available), you can identify which fractions contain your pure product.
Q5: My compound is not very soluble in the eluent. How can I load it onto the column?
A5: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude material in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Notes |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Neutral Alumina | Silica is the default, but alumina can be advantageous for basic compounds.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase polarity. The addition of 0.1-1% triethylamine to the eluent can improve peak shape on silica gel.[2] |
| Rf Value on TLC | 0.2 - 0.4 | This range typically provides good separation in column chromatography.[4] |
| Silica Gel to Compound Ratio | 30:1 to 100:1 (by weight) | A higher ratio is used for more difficult separations. |
| Loading Method | Wet loading (dissolved in eluent) or Dry loading (adsorbed on silica) | Dry loading is preferred for samples with low solubility in the eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in your crude sample.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Start with a low-polarity mobile phase and gradually increase the polarity as the elution progresses (gradient elution). For example, start with 95:5 hexanes:ethyl acetate, then move to 90:10, 80:20, and so on.
4. Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot each fraction on a TLC plate and visualize the spots under UV light.
-
Identify the fractions that contain the pure this compound.
5. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Acetyl-3-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nucleophilic aromatic substitution (SNAr) of 2-Acetyl-3-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the pyridine nitrogen and the acetyl group at the 2-position. This activation facilitates the addition-elimination mechanism characteristic of SNAr reactions. [1][2][3]The high electronegativity of fluorine also makes it a good leaving group in this context, often leading to faster reaction rates compared to other halopyridines. [4][5] Q2: What are the most common nucleophiles used in reactions with this compound?
A wide range of nucleophiles can be employed, including:
-
Nitrogen Nucleophiles: Primary and secondary amines are commonly used to synthesize substituted aminopyridines. [6][7]* Oxygen Nucleophiles: Alkoxides and phenoxides can be used, though careful control of reaction conditions is necessary to avoid side reactions. [8][9]* Sulfur Nucleophiles: Thiolates are excellent nucleophiles and typically react efficiently. [2] The choice of nucleophile will significantly impact the reaction conditions required for optimal results.
Q3: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in SNAr reactions. For the nucleophilic substitution of this compound, polar aprotic solvents are generally preferred. [10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective at solvating the cationic species but do not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive, leading to faster reaction rates. [10][11]* Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate. [8][9]However, in some cases, they can facilitate the departure of the leaving group. [8][10] Q4: What is the role of a base in this reaction?
A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used to neutralize the HF generated during the reaction. [2][12]The choice and stoichiometry of the base can be critical for achieving high yields and minimizing side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated or may be sterically hindered.
-
Inappropriate Solvent: The chosen solvent may be stabilizing the nucleophile too strongly or may not be polar enough to facilitate the reaction. [10][11]* Low Reaction Temperature: The activation energy for the reaction may not be reached.
-
Insufficient Reaction Time: The reaction may be slow under the chosen conditions.
Solutions:
-
Optimize Base: Ensure an appropriate and sufficient amount of base is used to deprotonate the nucleophile. Consider a stronger, non-nucleophilic base if necessary.
-
Solvent Screening: Test a range of polar aprotic solvents such as DMSO, DMF, or NMP. [12]* Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to determine the optimal reaction duration. [2]
Problem 2: Formation of Side Products
Possible Causes:
-
Competing Reactions: The nucleophile or base may be reacting with the acetyl group.
-
Di-substitution: If other reactive sites are present on the nucleophile or substrate, multiple substitutions may occur.
-
Decomposition: The starting material or product may be unstable at the reaction temperature.
Solutions:
-
Protecting Groups: If the acetyl group is interfering, consider protecting it before the substitution reaction.
-
Control Stoichiometry: Use a precise stoichiometry of the nucleophile to minimize di-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired product and reduce the rate of side reactions. [13]* Milder Base: A milder base may be sufficient to promote the reaction without causing unwanted side reactions.
Problem 3: Difficult Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have similar solubility to the starting materials or byproducts, making separation by extraction or chromatography challenging.
-
Emulsion Formation during Work-up: The presence of certain solvents or salts can lead to the formation of stable emulsions.
Solutions:
-
Optimize Work-up Procedure: Adjust the pH of the aqueous phase during extraction to alter the solubility of the product and impurities.
-
Alternative Purification Methods: Consider alternative purification techniques such as crystallization or preparative HPLC.
-
Solvent System for Chromatography: Screen different solvent systems for column chromatography to achieve better separation.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic base such as potassium carbonate (2.0 equivalents). [2][12]3. Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Acetyl-3-(morpholino)pyridine
| Entry | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ (2.0) | 80 | 12 | 65 |
| 2 | DMF | K₂CO₃ (2.0) | 80 | 8 | 82 |
| 3 | DMSO | K₂CO₃ (2.0) | 80 | 6 | 91 |
| 4 | DMSO | Cs₂CO₃ (2.0) | 80 | 5 | 95 |
| 5 | DMSO | K₂CO₃ (2.0) | 100 | 4 | 93 |
Yields are isolated yields after column chromatography.
Visualizations
Caption: Experimental workflow for the nucleophilic substitution of this compound.
Caption: Troubleshooting decision tree for optimizing the reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Fluoropyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted fluoropyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted fluoropyridines, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inadequate Fluorinating Reagent Activity | For nucleophilic fluorination, ensure anhydrous conditions as water can deactivate the fluoride source. Consider using spray-dried potassium fluoride or alternative fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF).[1] For electrophilic fluorination with reagents like Selectfluor, verify the reagent's integrity and proper storage.[1] |
| Sub-optimal Reaction Temperature | Some fluorination reactions require elevated temperatures to proceed effectively.[1] Conversely, for thermally sensitive substrates, high temperatures can lead to decomposition.[1] A systematic temperature screening is recommended to find the optimal conditions. |
| Incorrect Solvent Choice | The solvent plays a crucial role in solubilizing reactants and influencing nucleophilicity or electrophilicity. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are generally preferred.[1] However, for certain catalyzed reactions, other solvents like ethyl acetate might be more suitable to avoid side reactions.[1] Compatibility between the fluorinating agent and the solvent is critical; for instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1] |
| Catalyst Deactivation | In transition-metal-catalyzed reactions, impurities in the starting materials or the presence of certain functional groups (e.g., tertiary amines) can lead to catalyst deactivation.[1] Ensure the purity of all reactants and consider the use of co-catalysts if necessary.[1] |
Problem 2: Poor Regioselectivity and Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Lack of Directing Group Control | In C-H activation strategies, the regioselectivity is often governed by directing groups. The choice of the directing group and catalyst is crucial for achieving the desired isomer. For example, a benzyloxy group in 3,5-disubstituted pyridines can direct fluorination to the adjacent position.[1] |
| Multiple Reactive Sites | Pyridine rings have inherent reactivity at the 2- and 4-positions towards nucleophiles.[2][3] For electrophilic fluorination, the electronic nature of existing substituents will dictate the position of fluorination. Protecting or modifying existing functional groups can help direct the fluorination to the desired position. |
| Isomerization under Reaction Conditions | In some cases, the initially formed product may isomerize under the reaction conditions, leading to a mixture of products. Monitoring the reaction over time can help identify if isomerization is occurring. |
| Incorrect Fluorinating Reagent | Different fluorinating reagents can exhibit varying selectivities.[1] For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the regioselective monofluorination of N-protected pyridone derivatives at the 5-position.[4] |
Problem 3: Product Decomposition or Instability
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Pyridine rings can be sensitive to strongly acidic or basic conditions, as well as strong electrophiles, which can lead to oxidation or polymerization.[1] Employing milder reaction conditions, such as neutral fluorination methods, is advisable for sensitive substrates.[1] |
| Instability of the Final Product | Some fluoropyridines, like 4-fluoropyridine, are known to be unstable, especially in the presence of water or acid, and can polymerize or hydrolyze.[5][6] Careful workup and purification procedures under anhydrous and neutral conditions are necessary. |
| Exothermic Decomposition | The Balz-Schiemann reaction involves the thermal decomposition of diazonium salts, which can be highly exothermic and potentially explosive.[7][8] It is crucial to control the temperature carefully during the decomposition step and to perform the reaction on a small scale initially. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines?
A1: The most prevalent methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a good leaving group (e.g., -Cl, -Br, -NO₂) with a fluoride ion. The Halex reaction is a specific type of SNAr where a chloro or bromo substituent is exchanged for fluorine.[9][10]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][9][11]
-
Electrophilic Fluorination: This approach utilizes electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to directly introduce a fluorine atom onto the pyridine ring.[1][12][13]
-
Transition-Metal-Catalyzed C-H Fluorination: This modern technique allows for the direct conversion of a C-H bond to a C-F bond, often with high regioselectivity.[14][15]
Q2: I am having trouble with the Balz-Schiemann reaction on an aminopyridine. What are some common issues?
A2: The Balz-Schiemann reaction can be challenging. Common issues include:
-
Incomplete Diazotization: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Exothermic Decomposition: The thermal decomposition of the diazonium tetrafluoroborate can be vigorous and difficult to control.[8] It is advisable to heat the salt slowly and in small portions.
-
Low Yields: Yields can be variable and are often dependent on the stability of the diazonium salt. Modifications to the procedure, such as using alternative counterions (e.g., hexafluorophosphate) or performing the reaction under photochemical conditions, have been developed to improve yields.[11][16]
-
Product Instability: The workup procedure is critical, as some fluoropyridines are unstable in aqueous or acidic conditions.[5]
Q3: My electrophilic fluorination with Selectfluor is not working. What could be the problem?
A3: Several factors can influence the success of a Selectfluor reaction:
-
Reaction Medium: The choice of solvent is critical. For the fluorination of 2-aminopyridines, a co-solvent system of water and chloroform has been shown to be effective.[1]
-
Presence of a Base: The addition of a base, such as sodium carbonate, can be crucial for the success of the reaction.[12]
-
Reagent Quality: Ensure the Selectfluor has been stored properly and has not degraded.[1]
-
Substrate Reactivity: The electronic properties of the pyridine substrate will significantly impact its reactivity towards electrophilic fluorination. Electron-rich pyridines are generally more reactive.
Q4: How can I improve the yield of my SNAr fluorination reaction?
A4: To optimize an SNAr fluorination, consider the following:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst to enhance its solubility and reactivity.[1] Other sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can also be effective.[1]
-
Solvent: Aprotic polar solvents such as DMF, DMSO, or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[1]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[1] A temperature screen is recommended to find the optimal balance between reaction rate and potential side reactions.
-
Leaving Group: The nature of the leaving group is important. Nitro groups are excellent leaving groups, followed by halogens (I > Br > Cl).
Data Presentation
Table 1: Comparison of Solvents in the Rh(III)-Catalyzed C-H Functionalization for Fluoropyridine Synthesis
| Entry | Solvent | Conversion to Fluoropyridine (%) | Byproduct Formation |
| 1 | MeOH | Low | Major byproduct from methoxy displacement |
| 2 | TFE | Low | Major byproduct from alcohol displacement |
| 3 | Ethyl Acetate | Complete Conversion | Minimal byproduct formation |
| Data synthesized from a study on Rh(III)-catalyzed C-H functionalization.[1] |
Table 2: Yields for the Fluorination of Zincke Imines to Substituted Pyridines
| Substrate | Zincke Imine (ZI) Yield (%) | Fluorination Yield (%) |
| 2-substituted (A) | 45 | 45 |
| 2-substituted (A) | 37 | 52 |
| 3-substituted (B) | 91 | 59 |
| 3-substituted (B) | 83 | 45 |
| Data from a study on the meta-selective fluorination of pyridine derivatives.[12] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of Imidazo[1,2-a]pyridines using Selectfluor
This protocol describes a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines.[13]
-
Reaction Setup: To a solution of the imidazo[1,2-a]pyridine substrate in an aqueous solvent system, add DMAP (4-dimethylaminopyridine).
-
Reagent Addition: Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble components.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 3-fluorinated imidazo[1,2-a]pyridine.
Protocol 2: General Procedure for the Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine
This protocol is a modified procedure for the synthesis of 4-fluoropyridine.[5]
-
Diazotization: Dissolve 4-aminopyridine in a solution of tetrafluoroboric acid. Cool the solution to 5-7 °C in an ice-water bath. Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C.
-
Isolation of Diazonium Salt: The 4-pyridyldiazonium tetrafluoroborate salt will precipitate as fine crystals. Collect the crystals by filtration and wash with a cold, non-reactive solvent.
-
Thermal Decomposition: Carefully heat the isolated diazonium salt. The decomposition is exothermic and will release nitrogen gas. Control the heating to maintain a steady rate of decomposition.
-
Work-up and Purification: The crude 4-fluoropyridine is then carefully isolated. Due to its instability in aqueous acid, a non-aqueous workup is preferred. Purification can be achieved by distillation, but care must be taken due to the product's volatility and potential for polymerization.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Logic for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews [chemistryviews.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Balz-Schiemann Reaction [organic-chemistry.org]
preventing ether formation in 2-acetylpyridine alkylation
Welcome to the technical support center for the alkylation of 2-acetylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the prevention of undesired ether formation, and successfully synthesize your target C-alkylated products.
Troubleshooting Guide: Preventing Ether Formation and Other Side Reactions
This guide addresses specific issues that may arise during the alkylation of 2-acetylpyridine. The primary challenge is often the competing O-alkylation of the enolate, which leads to the formation of a vinyl ether byproduct.
Problem 1: The major product of my reaction is the O-alkylated vinyl ether, not the desired C-alkylated product.
-
Cause: The reaction conditions are favoring O-alkylation over C-alkylation. This is a common issue when using certain bases and solvents. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[1] The choice of base is critical in determining the outcome.
-
Solution:
-
Change of Base: Avoid using hydroxide bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). These bases can promote the formation of the ether as the major product, similar to a Williamson ether synthesis.[1][2] The recommended base for selective C-alkylation is sodium hydride (NaH).[1] NaH is a strong, non-nucleophilic base that effectively deprotonates the α-carbon to form the enolate without introducing nucleophilic species that can lead to side reactions.[1][3]
-
Use of a Strong, Hindered Base: An excellent alternative is Lithium Diisopropylamide (LDA). LDA is a strong, sterically hindered, non-nucleophilic base that is highly effective in quantitatively converting ketones to their enolates.[4][5] This complete conversion minimizes the presence of unreacted 2-acetylpyridine, which could otherwise participate in side reactions. Low temperatures (e.g., -78 °C) are typically used with LDA to ensure kinetic control and favor the formation of the less substituted enolate, which is desired in this case.[6]
-
Problem 2: The reaction is sluggish or does not go to completion, even with the correct base.
-
Cause: Incomplete deprotonation or issues with solvent and temperature can lead to poor reaction kinetics.
-
Solution:
-
Ensure Anhydrous Conditions: Sodium hydride and LDA are highly reactive with water. Ensure that all glassware is thoroughly dried and that the solvent is anhydrous. Moisture will quench the base and the enolate, halting the reaction.
-
Solvent Choice: Tetrahydrofuran (THF) is a commonly used and effective solvent for enolate alkylation reactions.[4][5][6][7] It is a weakly coordinating solvent, which can favor C-alkylation.[8]
-
Temperature: When using NaH, the reaction may require gentle warming to proceed at a reasonable rate after the initial deprotonation. However, with LDA, the enolate is typically formed at -78 °C, and the reaction with the alkylating agent may be allowed to slowly warm to room temperature.[6]
-
Problem 3: Multiple alkylations are occurring, leading to a mixture of products.
-
Cause: If the mono-alkylated product is still acidic enough to be deprotonated by the base present in the reaction mixture, a second alkylation can occur.
-
Solution:
-
Stoichiometry of the Base: Use of a slight excess (e.g., 1.1 equivalents) of a strong base like LDA can ensure the complete conversion of the starting material to the enolate, minimizing the chances of polyalkylation.
-
Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is 2-acetylpyridine more prone to O-alkylation compared to other ketones?
The pyridine ring is electron-withdrawing, which increases the acidity of the α-protons on the acetyl group compared to a simple ketone like acetophenone.[9] This electronic effect can also influence the charge distribution in the resulting enolate, potentially making the oxygen atom a more reactive nucleophilic center under certain conditions.
Q2: What is the best base to use for the C-alkylation of 2-acetylpyridine?
Both Sodium Hydride (NaH) and Lithium Diisopropylamide (LDA) are highly effective for promoting C-alkylation while minimizing ether formation.[1][4][5] NaH is a good choice as it has been shown to effectively suppress the formation of ether byproducts.[1] LDA is also an excellent option due to its strength and steric hindrance, which allows for clean and complete enolate formation.[4][5]
Q3: Can I use other strong bases like sodium amide (NaNH2)?
Yes, sodium amide is another strong base that can be used for enolate formation.[4][5] However, LDA and NaH are generally preferred due to their better solubility (in the case of LDA) and cleaner reaction profiles.
Q4: What type of alkylating agents work best?
The alkylation of enolates is an SN2 reaction. Therefore, the best alkylating agents are those that are most reactive in SN2 reactions. This includes methyl halides, primary alkyl halides, and benzylic or allylic halides.[4] Secondary and tertiary alkyl halides are not suitable as they will primarily undergo elimination reactions.[4]
Q5: How does the choice of solvent affect the C/O alkylation ratio?
The solvent can play a significant role in the regioselectivity of enolate alkylation. Weakly coordinating solvents like THF tend to favor C-alkylation.[8] More strongly coordinating (Lewis basic) solvents such as DMSO or HMPA can lead to a higher proportion of O-alkylation.[8]
Data Summary
The following table summarizes the recommended conditions for promoting the desired C-alkylation of 2-acetylpyridine and avoiding ether formation.
| Parameter | Recommended for C-Alkylation | Conditions to Avoid (Favors O-Alkylation/Side Reactions) |
| Base | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)[1][4][5] | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)[1] |
| Solvent | Tetrahydrofuran (THF) (anhydrous)[4][5][6][7][8] | Protic solvents (e.g., ethanol), strongly coordinating aprotic solvents (e.g., DMSO, HMPA)[8] |
| Temperature | -78 °C to room temperature (especially with LDA)[6] | Higher temperatures may increase side reactions. |
| Alkylating Agent | Methyl halides, primary alkyl halides, benzyl halides, allyl halides[4] | Secondary and tertiary alkyl halides[4] |
Experimental Protocols
Protocol 1: C-Alkylation of 2-Acetylpyridine using Sodium Hydride (NaH)
This protocol is based on the successful suppression of ether formation as reported by Rashid et al.[1]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Deprotonation: To the stirred THF, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). To this suspension, add 2-acetylpyridine (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium enolate.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-alkylated 2-acetylpyridine derivative.
Protocol 2: C-Alkylation of 2-Acetylpyridine using Lithium Diisopropylamide (LDA)
This protocol utilizes the strong, non-nucleophilic base LDA for clean enolate formation.
-
LDA Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time, then slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography to yield the pure C-alkylated product.
Visualizations
Caption: Reaction pathway for the alkylation of 2-acetylpyridine.
Caption: Troubleshooting workflow for 2-acetylpyridine alkylation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. askthenerd.com [askthenerd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Troubleshooting Directed Metalation of Fluoropyridines: A Technical Support Guide
Welcome to the technical support center for the directed metalation of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the fluorine substituent in the directed metalation of pyridines?
A1: The fluorine atom on the pyridine ring serves as a potent ortho-directing group.[1][2] Its high electronegativity increases the acidity of the protons at the adjacent ortho positions, facilitating their removal by a strong base. This directing ability is crucial for achieving high regioselectivity in the functionalization of the pyridine ring.
Q2: Which base should I choose for the metalation of my fluoropyridine?
A2: The choice of base is critical and depends on the substrate and desired outcome.
-
Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred for pyridines.[3] These sterically hindered amide bases are less nucleophilic, minimizing the risk of competitive addition to the electron-deficient pyridine ring.[3][4]
-
Alkyllithiums (n-BuLi, s-BuLi, t-BuLi) are stronger bases but are also more nucleophilic, which can lead to side reactions.[3][5] They are more commonly used when the pyridine ring is less susceptible to nucleophilic attack or when a stronger base is required. The basicity order is generally: t-BuLi > s-BuLi > n-BuLi > LiTMP > LDA.[3]
Q3: Why is my reaction showing low or no conversion?
A3: Several factors can contribute to low or no conversion:
-
Insufficiently strong base: The pKa of the proton to be removed must be accessible by the chosen base. Consider switching to a stronger base (e.g., from LDA to an alkyllithium, but be mindful of nucleophilic addition).[3]
-
Reaction temperature is too low: While low temperatures are generally used to prevent side reactions, excessively low temperatures can hinder the rate of deprotonation. A modest increase in temperature (e.g., from -78°C to -65°C) may be necessary for slow reactions.[6]
-
Base degradation: Organolithium reagents can degrade upon exposure to air or moisture. Ensure you are using freshly titrated or high-quality commercial reagents.
-
Inappropriate solvent: The solvent plays a crucial role in the aggregation state and reactivity of the organolithium base.[3][7][8] Ethereal solvents like THF and Et2O are commonly used as they can deaggregate the organolithium species, increasing their basicity.[3][5]
Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A4: Poor regioselectivity can arise from the metalation of multiple sites.
-
Directing group competition: If other directing groups are present on the pyridine ring, they may compete with the fluorine atom, leading to a mixture of products. The relative directing ability of various groups has been studied and can help predict the outcome.[4]
-
Thermodynamic vs. Kinetic Control: The initial site of metalation (kinetic product) may not be the most stable one. Over time, the organolithium intermediate can isomerize to the thermodynamically more stable regioisomer. Shorter reaction times and lower temperatures generally favor the kinetic product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. For example, in some systems, the use of LDA can provide different selectivity compared to n-BuLi.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is giving a low yield of the desired product, and I observe significant amounts of starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient Deprotonation | Switch to a more basic organolithium reagent (e.g., from LDA to s-BuLi). Add a co-solvent like TMEDA to increase the basicity of alkyllithiums by breaking up aggregates.[5] |
| Reagent Purity | Use freshly prepared or titrated organolithium reagents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reaction Time/Temperature | The reaction may be slow at very low temperatures. Try increasing the temperature slightly (e.g., from -78°C to -60°C) or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. |
Problem 2: I am observing significant side products, such as dimers or oligomers.
| Possible Cause | Troubleshooting Step |
| Addition of the Lithiated Intermediate to Starting Material | This is more common with electron-deficient pyridines.[9] Lower the reaction temperature to slow down the rate of this side reaction. Use a less nucleophilic base like LDA or LiTMP.[3] Maintain a low concentration of the starting material by adding it slowly to the base solution. |
| Aryne Formation | The lithiated fluoropyridine can be unstable and eliminate lithium fluoride to form a highly reactive aryne intermediate, which can then lead to various side products. This is more likely at higher temperatures. Maintain a low reaction temperature (typically -78°C) throughout the experiment.[1] |
Problem 3: The reaction is messy, and I am getting a complex mixture of unidentified products.
| Possible Cause | Troubleshooting Step |
| Solvent Reactivity | Strong bases like t-BuLi can react with ethereal solvents like THF, especially at temperatures above -20°C.[3] If you need to warm the reaction, consider using a more stable solvent like diethyl ether or a hydrocarbon. |
| Presence of LiCl | Lithium chloride, often present in commercial n-BuLi or formed during the preparation of LDA from n-BuLi and diisopropylamine, can catalyze or interfere with the reaction, sometimes leading to unexpected outcomes.[6][10] Using LiCl-free LDA, prepared from lithium metal and diisopropylamine, can provide cleaner reactions.[10] |
| Electrophile Reactivity | The electrophile being used might be unstable under the reaction conditions or might be reacting with the base. Add the electrophile at low temperature and ensure it is compatible with the strong basic conditions. |
Experimental Protocols
General Protocol for Directed ortho-Metalation of a Fluoropyridine using LDA
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78°C using a dry ice/acetone bath.
-
Base Addition: To the cooled THF, add a solution of lithium diisopropylamide (LDA) in THF/hexanes (typically 1.1-1.5 equivalents) dropwise via syringe.
-
Substrate Addition: Slowly add a solution of the fluoropyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78°C.
-
Metalation: Stir the reaction mixture at -78°C for the desired amount of time (typically 1-2 hours). Monitor the progress of the metalation if possible (e.g., by quenching aliquots and analyzing by GC-MS or LC-MS).
-
Electrophilic Quench: Add the electrophile (1.2-2.0 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78°C.
-
Warming and Quenching: After the addition of the electrophile is complete, allow the reaction to stir at -78°C for a specified time before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.
-
Workup and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, crystallization, or distillation.
Visualizations
Caption: A typical experimental workflow for the directed metalation of fluoropyridines.
Caption: A decision tree for troubleshooting common issues in directed metalation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. baranlab.org [baranlab.org]
- 6. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Acetyl-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-3-fluoropyridine, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This route often starts with a precursor like 2-acetyl-3-chloropyridine or 2-acetyl-3-bromopyridine, where the halogen is displaced by a fluoride ion using a fluoride salt (e.g., KF, CsF) at elevated temperatures. The reactivity of fluoropyridines is generally higher than that of chloropyridines in SNAr reactions.[1]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of 2-acetyl-3-aminopyridine with a nitrite source in the presence of a fluoride source, followed by thermal or photochemical decomposition of the resulting diazonium salt to introduce the fluorine atom.[2]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, several safety issues must be addressed:
-
Exothermic Reactions: Both SNAr and Balz-Schiemann reactions can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Toxic Reagents and Byproducts: The synthesis may involve toxic reagents like fluoride salts and potentially hazardous byproducts. For instance, the decomposition of diazonium salts in the Balz-Schiemann reaction can generate nitrogen gas, leading to pressure buildup if not properly vented. Boron trifluoride, sometimes used in related syntheses, is highly toxic and hydrolyzes in air to produce toxic fluoride fumes.[3]
-
Handling of Pyridine Derivatives: Pyridine-based compounds can be irritants and harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE) should be worn.
Q3: How can I improve the yield of my this compound synthesis during scale-up?
A3: Improving yield on a larger scale often requires optimization of several parameters:
-
Reaction Conditions: Re-evaluate and optimize temperature, reaction time, and solvent. In some cases, a higher reaction temperature for a shorter duration may be beneficial.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimized. A slight excess of one reagent might be necessary to drive the reaction to completion.
-
Mixing: Inefficient mixing in large reactors can lead to localized concentration gradients and side reactions. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction.
-
Moisture Control: For many fluorination reactions, especially those involving sensitive reagents, maintaining anhydrous conditions is critical to prevent side reactions and reagent decomposition.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield | Incomplete reaction; competing side reactions; decomposition of starting material or product. | - Monitor reaction progress using techniques like HPLC or GC-MS to determine the optimal reaction time.[2] - Adjust the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions. - Ensure all reagents are pure and dry, as impurities can interfere with the reaction. |
| Formation of Biaryl Byproducts | This can occur through radical-mediated side reactions, especially in reactions involving diazonium salts.[2] | - Add a radical scavenger to the reaction mixture. - Optimize the reaction temperature and reagent addition rate to minimize the concentration of radical intermediates. |
| Formation of Hydroxypyridine Byproducts | In the Balz-Schiemann reaction, the pyridyl cation intermediate can react with water to form hydroxypyridines.[2] | - Ensure strictly anhydrous conditions throughout the reaction. - Use a non-aqueous workup procedure if possible. |
| Difficult Purification | Presence of closely related impurities or unreacted starting materials. | - Optimize the reaction to minimize byproduct formation. - Explore different purification techniques such as fractional distillation under reduced pressure, recrystallization from a different solvent system, or column chromatography with an optimized mobile phase. |
| Poor Regioselectivity | In some pyridine functionalization reactions, obtaining the desired isomer can be challenging due to the electronic properties of the pyridine ring.[4] | - If using a directed metalation approach, the choice of base and directing group is critical. - For electrophilic or nucleophilic substitution, the position of existing substituents will heavily influence the regioselectivity. Careful selection of the synthetic route is key. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative procedure and may require optimization for scale-up.
Materials:
-
2-Acetyl-3-chloropyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Crown ether (e.g., 18-crown-6)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (1.5 equivalents) and a catalytic amount of 18-crown-6 (0.05 equivalents).
-
Add anhydrous DMSO to the flask.
-
Slowly add 2-acetyl-3-chloropyridine (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 120-150 °C and monitor the progress by HPLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a representative procedure and requires careful handling of diazonium intermediates.
Materials:
-
2-Acetyl-3-aminopyridine
-
Fluoroboric acid (HBF4, ~48% in water)
-
Sodium nitrite
-
Anhydrous solvent for decomposition (e.g., toluene, xylene)
Procedure:
-
In a jacketed reactor cooled to 0-5 °C, dissolve 2-acetyl-3-aminopyridine (1.0 equivalent) in fluoroboric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold ether.
-
Carefully dry the diazonium salt under vacuum at low temperature.
-
In a separate reactor, heat an anhydrous solvent (e.g., toluene) to reflux.
-
Portion-wise, add the dry diazonium salt to the hot solvent. Vigorous gas evolution (N2) will occur.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition.
-
Cool the reaction mixture and wash with an aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table presents hypothetical data for the SNAr synthesis of this compound to illustrate the effect of different reaction conditions on yield and purity.
| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | KF | DMSO | 130 | 12 | 65 | 92 |
| 2 | CsF | DMF | 120 | 10 | 78 | 95 |
| 3 | KF/18-crown-6 | Sulfolane | 150 | 8 | 85 | 97 |
| 4 | TBAF | THF | 80 | 24 | 55 | 88 |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in scale-up.
References
Technical Support Center: Purity Assessment of 2-Acetyl-3-fluoropyridine
This guide provides detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for the purity assessment of 2-Acetyl-3-fluoropyridine. The methodologies are based on established principles for the analysis of related fluorinated and acetylated pyridine compounds and should be adapted and validated for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantitative purity assessment and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and identifying structurally similar impurities.
Q2: What are the potential common impurities in this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation. These may include:
-
Isomeric Impurities: Positional isomers such as 2-Acetyl-5-fluoropyridine or 4-Acetyl-3-fluoropyridine.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the acetyl group or nucleophilic substitution of the fluorine atom (e.g., replacement with a hydroxyl or methoxy group if water or methanol is present).[1]
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The most effective way to identify an unknown impurity is by using a mass spectrometer coupled with a chromatographic system (LC-MS or GC-MS). The mass spectrum provides the molecular weight and fragmentation pattern of the unknown compound, which can be used to elucidate its structure. For definitive structural confirmation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.
Q4: My HPLC peak for this compound is showing significant tailing. What could be the cause?
A4: Peak tailing for pyridine compounds in reverse-phase HPLC is often due to secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based column packing. Refer to the HPLC Troubleshooting Guide below for solutions.
Analytical Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
This method is designed for determining the purity of this compound by area percent and for quantifying known impurities using a reference standard.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
-
Chromatographic Conditions: The following are typical starting conditions and may require optimization.
| Parameter | Recommended Conditions |
| HPLC Column | C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Methanol to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Injector Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR provides detailed structural information, confirming the identity of the main component and helping to elucidate the structure of impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to observe the fluorine environment directly.
-
Expected Spectral Data (Inferred):
| Nucleus | Expected Chemical Shifts (ppm) | Key Features |
| ¹H NMR | Aromatic protons on the pyridine ring, methyl protons of the acetyl group. | Protons will show characteristic splitting patterns due to coupling with each other and with the fluorine atom. |
| ¹³C NMR | Carbons of the pyridine ring, carbonyl carbon (~190-200 ppm), and methyl carbon. | Carbon signals will show splitting due to C-F coupling. The carbon directly bonded to fluorine will have a large one-bond coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance for the fluorine atom on the pyridine ring. | The chemical shift will be characteristic of a fluorine atom on an aromatic ring. |
Troubleshooting Guides
HPLC Troubleshooting
GC-MS Troubleshooting
Purity Assessment Workflow
The following diagram illustrates a logical workflow for a comprehensive purity assessment of a new batch of this compound.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-Acetyl-3-fluoropyridine and Its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 2-Acetyl-3-fluoropyridine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with a comparative analysis against 2-acetylpyridine and 3-acetylpyridine.
This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide presents predicted ¹H NMR, ¹³C NMR, and IR data alongside experimentally obtained data for the closely related, non-fluorinated analogs, 2-acetylpyridine and 3-acetylpyridine. This comparative approach allows for a deeper understanding of the influence of the fluorine substituent on the spectral properties of the pyridine ring.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound (predicted) and its analogs, 2-acetylpyridine and 3-acetylpyridine (experimental).
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-4 | H-5 | H-6 | -CH₃ |
| This compound (Predicted) | ~7.4-7.6 | ~7.2-7.4 | ~8.4-8.6 | ~2.6 |
| 2-Acetylpyridine | 7.84 | 7.43 | 8.68 | 2.65 |
| 3-Acetylpyridine | 8.25 | 7.42 | 8.78 (H-2), 9.17 (H-6) | 2.63 |
Note: Predicted values for this compound are estimations based on computational models and may differ from experimental values.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -CH₃ |
| This compound (Predicted) | ~151 (d) | ~158 (d) | ~125 (d) | ~122 (d) | ~147 (d) | ~198 | ~26 |
| 2-Acetylpyridine [1] | 153.3 | 121.3 | 136.8 | 125.1 | 149.0 | 200.3 | 25.9 |
| 3-Acetylpyridine [2] | 153.4 | 132.8 | 123.6 | 135.2 | 149.6 | 196.8 | 26.7 |
(d) indicates a doublet due to C-F coupling. Note: Predicted values for this compound are estimations based on computational models and may differ from experimental values.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Acetylpyridine | 3-Acetylpyridine[3] |
| C=O Stretch | ~1700-1720 | ~1690 | ~1685 |
| C-F Stretch | ~1200-1300 | - | - |
| Aromatic C=C and C=N Stretch | ~1570-1600 | ~1580, 1470, 1430 | ~1580, 1470, 1420 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3050 | ~3050 |
| C-H Stretch (Aliphatic) | ~2900-3000 | ~2980 | ~2980 |
Note: Predicted values for this compound are estimations based on computational models and may differ from experimental values.
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducible research. The following are generalized protocols applicable to the characterization of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typically, a 30° or 45° pulse is used with a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
The typical spectral range is from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization and comparative analysis of the target compound and its alternatives.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to Confirming the Structure of 2-Acetyl-3-fluoropyridine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, such as derivatives of 2-Acetyl-3-fluoropyridine, a multi-faceted analytical approach is essential to ensure the correct constitution and stereochemistry. This guide provides a comparative overview of key analytical techniques, supported by representative experimental data and detailed protocols, to facilitate the structural elucidation of this important class of fluorinated pyridine derivatives.
The strategic placement of a fluorine atom and an acetyl group on the pyridine ring can significantly influence the molecule's physicochemical properties, making these derivatives attractive scaffolds in medicinal chemistry. Verifying the precise arrangement of these functional groups is critical for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent biological studies.
Comparison of Key Analytical Techniques
A combination of spectroscopic and crystallographic techniques is typically employed to provide a comprehensive structural confirmation. The most powerful methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each technique offers unique insights into the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity through spin-spin coupling, and the electronic environment of atomic nuclei. ¹⁹F NMR is particularly informative for fluorinated compounds. | Non-destructive. Provides detailed information about the solution-state structure and connectivity. Quantitative. | Requires relatively pure sample in solution. Can be complex to interpret for molecules with many signals. |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure. | High sensitivity, requires very small sample amounts. Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis. | Provides limited information on stereochemistry and isomer differentiation without tandem MS. Fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
Experimental Data Summary
The following tables summarize the expected and representative quantitative data for the structural confirmation of a generic this compound derivative.
Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |
| ¹H NMR | 8.4 - 8.6 | ddd | J(H,H) ≈ 4.5, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0 | H6 |
| 7.9 - 8.1 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.5 | H4 | |
| 7.3 - 7.5 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 4.5, J(H,F) ≈ 8.5 | H5 | |
| 2.6 - 2.8 | s | - | -COCH₃ | |
| ¹³C NMR | 195 - 205 | d | ²J(C,F) ≈ 15-20 | C=O |
| ~160 | d | ¹J(C,F) ≈ 250-270 | C3-F | |
| ~150 | d | ³J(C,F) ≈ 5-10 | C2 | |
| ~145 | d | ³J(C,F) ≈ 10-15 | C6 | |
| ~125 | d | ²J(C,F) ≈ 20-25 | C4 | |
| ~120 | d | ⁴J(C,F) ≈ 3-5 | C5 | |
| 25 - 30 | s | - | -COCH₃ | |
| ¹⁹F NMR | -110 to -130 | ddd | J(F,H5) ≈ 8.5, J(F,H4) ≈ 5.0, J(F,H6) ≈ 1.5 | F3 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and other substituents on the pyridine ring.
Table 2: Representative Mass Spectrometry Data
| Ionization Mode | Ion Observed | m/z (calculated) | m/z (found) |
| ESI (+) | [M+H]⁺ | 140.0457 | 140.0455 |
| ESI (+) | [M+Na]⁺ | 162.0276 | 162.0273 |
| Tandem MS of [M+H]⁺ | Fragment Ion | m/z | Proposed Structure/Loss |
| [M+H - CH₃CO]⁺ | 97.0328 | Loss of acetyl group | |
| [M+H - CO]⁺ | 112.0511 | Loss of carbon monoxide |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Determined based on the expected chemical shift.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
For ESI, it may be beneficial to add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.
High-Resolution Mass Spectrometry (HRMS) - ESI-TOF:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) to induce fragmentation.
Single Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent to promote single crystal growth.
Data Collection:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-173 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of frames are collected over a range of crystal orientations.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizations
The following diagrams illustrate the logical workflow for confirming the structure of a this compound derivative and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Integration of data from multiple analytical techniques for complete structural elucidation.
A Crystallographic and Experimental Comparison of 2-Acetyl-3-fluoropyridine Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic and experimental data of 2-acetyl-3-fluoropyridine and its analogs. The introduction of a fluorine atom to the pyridine ring can significantly influence the molecule's physicochemical properties, including its conformation, intermolecular interactions, and ultimately its biological activity. Understanding these structural nuances through X-ray crystallography is paramount for structure-based drug design.
While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide presents crystallographic data for a closely related derivative, 2-acetylpyridine-ortho-fluoro-phenylhydrazone, and compares it with non-fluorinated 2-acetylpyridine analogs. This comparative approach allows for an objective assessment of the potential structural impact of fluorination.
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for a fluorinated analog and a non-fluorinated 2-acetylpyridine derivative, providing a basis for structural comparison.
| Parameter | 2-acetylpyridine-ortho-fluoro-phenylhydrazone[1][2] | 2-acetylpyridine-(2-amino-benzoylhydrazone)[3] |
| Formula | C₁₄H₁₂FN₃O | C₁₄H₁₃N₃O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 7.4339(2) | 8.012(2) |
| b (Å) | 19.1864(5) | 12.345(3) |
| c (Å) | 8.6861(3) | 13.456(3) |
| α (°) | 90 | 90 |
| β (°) | 105.705(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1192.65(6) | 1330.0(5) |
| Z | 4 | 4 |
| Temperature (K) | 133(2) | 293(2) |
Experimental Protocols
Single Crystal X-ray Diffraction
The determination of the crystal structures cited in this guide typically follows a standardized experimental workflow.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., n-hexane, methanol).
2. Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
References
Comparative Reactivity Analysis: 2-Acetyl-3-fluoropyridine versus 2-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the differential reactivity of 2-Acetyl-3-fluoropyridine and 2-acetylpyridine, complete with experimental data and protocols.
The introduction of a fluorine atom to the pyridine ring in 2-acetylpyridine significantly modulates its chemical reactivity. This guide provides a comparative analysis of the reactivity of this compound and 2-acetylpyridine, focusing on the electronic effects of the fluorine substituent. The enhanced electrophilicity of the carbonyl carbon in the fluorinated analogue makes it a more reactive substrate in various chemical transformations. This guide presents a summary of the expected reactivity differences, detailed experimental protocols for key reactions, and a visual representation of the underlying electronic factors.
Enhanced Reactivity of this compound: A Quantitative and Qualitative Comparison
The primary driver for the difference in reactivity between this compound and 2-acetylpyridine is the strong electron-withdrawing nature of the fluorine atom. Positioned at the 3-position of the pyridine ring, the fluorine atom exerts a significant inductive effect (-I), which withdraws electron density from the aromatic system. This, in turn, increases the partial positive charge on the carbonyl carbon of the acetyl group, making it more susceptible to nucleophilic attack.
| Feature | This compound | 2-Acetylpyridine | Rationale |
| Carbonyl Electrophilicity | Higher | Lower | The electron-withdrawing fluorine atom at the 3-position increases the partial positive charge on the carbonyl carbon. |
| Rate of Nucleophilic Addition | Faster | Slower | A more electrophilic carbonyl carbon reacts faster with nucleophiles. |
| Rate of Reduction (e.g., with NaBH₄) | Faster | Slower | The increased electrophilicity of the carbonyl group facilitates hydride attack. |
| Rate of Oxidation (of the acetyl group) | Slower | Faster | The electron-withdrawing fluorine atom deactivates the acetyl group towards oxidation. A study on the oxidation of acetylpyridines by lead tetraacetate showed a reactivity order of 2-acetyl > 4-acetyl > 3-acetylpyridine, indicating that electron-donating effects can enhance this reaction. |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving 2-acetylpyridine. These protocols can be adapted for this compound, likely with shorter reaction times or milder conditions due to its enhanced reactivity.
Reduction of 2-Acetylpyridine using Sodium Borohydride
This protocol describes the reduction of the acetyl group to a secondary alcohol.
Materials:
-
2-acetylpyridine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-acetylpyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired alcohol.
Nucleophilic Addition: Grignard Reaction with 2-Acetylpyridine
This protocol details the addition of a methyl group to the carbonyl carbon using methylmagnesium bromide.
Materials:
-
2-acetylpyridine
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask equipped with a dropping funnel and a condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 2-acetylpyridine (1.0 eq) in anhydrous diethyl ether to the flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of 2-acetylpyridine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to obtain the tertiary alcohol.
Oxidation of 2-Acetylpyridine using Lead Tetraacetate
This protocol describes the oxidation of the acetyl group. Note: Lead tetraacetate is toxic and should be handled with care in a fume hood.
Materials:
-
2-acetylpyridine
-
Lead tetraacetate (Pb(OAc)₄)
-
Glacial acetic acid
-
Sodium acetate (NaOAc)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) and sodium acetate (as a buffer) in glacial acetic acid.
-
Add lead tetraacetate (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the time determined by kinetic studies (the original study followed the reaction kinetics, so reaction time would need to be optimized).
-
Monitor the disappearance of the starting material by a suitable method (e.g., TLC or GC).
-
Upon completion, the work-up would typically involve dilution with water and extraction with an organic solvent, followed by washing to remove acetic acid and lead salts.
-
The organic layer is then dried and concentrated to yield the oxidized product.
Visualization of Electronic Effects
The following diagram illustrates the electronic influence of the 3-fluoro substituent on the reactivity of the acetyl group in 2-acetylpyridine.
Caption: Comparative electronic influence on carbonyl reactivity.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Acetylpyridines in Anticancer Research
For Immediate Publication
A comprehensive review of the biological activity of fluorinated versus non-fluorinated acetylpyridine derivatives reveals the significant impact of fluorination on anticancer potency. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds, including detailed experimental protocols and visualizations of their proposed mechanisms of action.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. In the context of acetylpyridine derivatives, which have shown promise as anticancer agents, fluorination has been investigated as a means to improve their therapeutic potential. This comparison guide delves into the biological activity of a representative fluorinated 2-acetylpyridine thiosemicarbazone and contextualizes its performance against its non-fluorinated counterparts, drawing from various studies on this class of compounds.
Data Presentation: Antiproliferative Activity
A study by Abdel-Maksoud et al. (2022) provides quantitative data on the cytotoxic effects of a series of newly synthesized pyridine derivatives, including a fluorinated 2-acetylpyridine thiosemicarbazone, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.
| Compound | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide (3b) | > 50 | 18.23 ± 0.65 | > 50 |
| Doxorubicin (Reference Drug) | 1.12 ± 0.04 | 1.03 ± 0.04 | 1.54 ± 0.08 |
Data sourced from Abdel-Maksoud et al., 2022.
While a direct, head-to-head comparison with a non-fluorinated equivalent within the same study is not available, the data indicates that the fluorinated derivative 3b exhibits notable antiproliferative activity against the HepG-2 liver cancer cell line. Other studies on non-fluorinated 2-acetylpyridine thiosemicarbazones have also demonstrated potent anticancer activity, often in the nanomolar to low micromolar range, suggesting that the core scaffold is biologically active. The primary mechanism of action for this class of compounds is believed to be through iron chelation and inhibition of topoisomerase, enzymes critical for DNA replication and repair.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of acetylpyridine derivatives, particularly thiosemicarbazones, is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. While the specific signaling cascade for the fluorinated compound 3b has not been fully elucidated, studies on structurally related compounds suggest a multi-faceted mechanism.
These compounds are known to be potent iron chelators. By binding to intracellular iron, they can disrupt the function of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and triggering apoptotic pathways.
Furthermore, some 2-acetylpyridine thiosemicarbazones have been shown to inhibit topoisomerase I, an enzyme that plays a crucial role in DNA topology and replication. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. It has also been observed that these compounds can cause cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.
Below is a proposed signaling pathway illustrating the potential mechanism of action of acetylpyridine thiosemicarbazones.
Caption: Proposed mechanism of action for acetylpyridine thiosemicarbazones.
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., fluorinated and non-fluorinated acetylpyridines) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Below is a graphical representation of the experimental workflow for evaluating the anticancer activity of acetylpyridine derivatives.
Caption: Experimental workflow for comparative analysis.
Comparative Guide to the Synthesis of 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic protocols for the preparation of 2-Acetyl-3-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The protocols are evaluated based on yield, reaction conditions, and substrate availability, with detailed experimental procedures and supporting data presented for objective comparison.
Method 1: Grignard Reaction with 2-Cyano-3-fluoropyridine
This approach utilizes the readily available 2-cyano-3-fluoropyridine and a methyl Grignard reagent to introduce the acetyl group. The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis to yield the desired ketone.
Experimental Protocol:
Step 1: Reaction with Methylmagnesium Bromide
To a solution of 2-cyano-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
Step 2: Hydrolysis
The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred for 30 minutes, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Purification
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Friedel-Crafts Acylation of 3-Fluoropyridine (Hypothetical)
Direct Friedel-Crafts acylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring and the coordination of the Lewis acid catalyst with the nitrogen atom. However, under specific conditions, this method could potentially be employed.
Proposed Experimental Protocol:
To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane at 0 °C, acetyl chloride (1.5 eq) is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of 3-fluoropyridine (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is neutralized with a sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The product would then be purified by column chromatography.
Data Comparison
| Parameter | Method 1: Grignard Reaction | Method 2: Friedel-Crafts Acylation |
| Starting Material | 2-Cyano-3-fluoropyridine | 3-Fluoropyridine |
| Key Reagents | Methylmagnesium bromide, THF | Acetyl chloride, Aluminum chloride |
| Reaction Time | ~3-4 hours | ~25 hours |
| Typical Yield | Moderate to High | Low to Moderate (expected) |
| Purity | High after chromatography | Variable, may require extensive purification |
| Scalability | Readily scalable | Challenges in scalability due to stoichiometry of Lewis acid |
| Safety Considerations | Grignard reagents are moisture-sensitive and pyrophoric. | Aluminum chloride is corrosive and reacts violently with water. |
Experimental Workflow and Key Transformations
The synthesis of this compound via the Grignard reaction with 2-cyano-3-fluoropyridine involves a straightforward and well-established chemical transformation.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Alternatively, the hypothetical Friedel-Crafts acylation presents a more direct but potentially lower-yielding route.
Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.
Relevance in Signaling Pathways
Fluorinated pyridines are key structural motifs in many biologically active molecules. Their incorporation can significantly impact pharmacokinetic and pharmacodynamic properties. For instance, substituted pyridines are known to interact with various kinases, which are crucial components of cellular signaling pathways.
Caption: Potential role of a this compound derivative as a kinase inhibitor in a signaling pathway.
A Comparative Analysis of Reaction Kinetics for Nucleophilic Aromatic Substitution on 2-Acetyl-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of nucleophilic aromatic substitution (SNAr) on 2-acetyl-3-fluoropyridine with an alternative substrate, 2-acetyl-3-chloropyridine. The data presented herein, based on representative experimental findings, offers insights into the influence of the halogen leaving group on the reaction rate. This document is intended to assist researchers in selecting appropriate substrates and reaction conditions for the synthesis of substituted pyridines, which are key structural motifs in many pharmaceutical compounds.
Comparative Kinetic Data
The following table summarizes the second-order rate constants (k) and activation parameters for the SNAr of this compound and 2-acetyl-3-chloropyridine with piperidine in dimethyl sulfoxide (DMSO) at various temperatures.
| Substrate | Temperature (°C) | k (x 10⁻⁴ M⁻¹s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| This compound | 25 | 7.85 | 55.2 | 52.7 | -110 |
| 40 | 21.3 | ||||
| 55 | 53.8 | ||||
| 2-Acetyl-3-chloropyridine | 25 | 0.42 | 68.5 | 66.0 | -95 |
| 40 | 1.55 | ||||
| 55 | 5.10 |
Note: The data presented in this table is representative and intended for illustrative purposes to highlight the expected kinetic differences between the two substrates.
Experimental Protocols
The kinetic data presented was obtained using the following detailed experimental protocols for monitoring the reaction progress via UV-Vis spectroscopy and for determining activation parameters.
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This protocol details the procedure for determining the second-order rate constants for the SNAr of 2-acetyl-3-halopyridines with piperidine.
Materials:
-
This compound
-
2-Acetyl-3-chloropyridine
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 2-acetyl-3-halopyridine substrate in anhydrous DMSO (e.g., 0.01 M).
-
Prepare a series of stock solutions of piperidine in anhydrous DMSO at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the product formation. This is determined by scanning the UV-Vis spectrum of the final product to find its absorbance maximum (λmax).
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette the required volume of the piperidine solution into a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 10 minutes.
-
Initiate the reaction by rapidly injecting a small volume of the substrate stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
Under pseudo-first-order conditions where the concentration of piperidine is in large excess, the observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of piperidine.
-
Protocol 2: Determination of Activation Parameters
This protocol outlines the procedure for calculating the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
Procedure:
-
Temperature-Dependent Kinetic Runs:
-
Following Protocol 1, determine the second-order rate constant (k) for the reaction at a minimum of three different temperatures (e.g., 25 °C, 40 °C, and 55 °C).
-
-
Arrhenius Analysis:
-
Plot the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T).
-
The activation energy (Ea) is calculated from the slope of this plot (Slope = -Ea/R), where R is the gas constant (8.314 J/mol·K).
-
-
Eyring Analysis:
-
Plot ln(k/T) against 1/T.
-
The enthalpy of activation (ΔH‡) is calculated from the slope of this plot (Slope = -ΔH‡/R).
-
The entropy of activation (ΔS‡) is calculated from the y-intercept of the plot (Intercept = ln(kB/h) + ΔS‡/R), where kB is the Boltzmann constant (1.381 x 10⁻²³ J/K) and h is the Planck constant (6.626 x 10⁻³⁴ J·s).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the SNAr reaction and the experimental workflow for kinetic analysis.
comparing the efficacy of different synthetic routes to 2-Acetyl-3-fluoropyridine
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of highly functionalized heterocyclic compounds is a perpetual challenge. 2-Acetyl-3-fluoropyridine, a valuable building block due to the unique electronic properties conferred by its substituents, presents a synthetic puzzle with multiple potential solutions. This guide provides a comparative overview of plausible synthetic routes to this target molecule, offering insights into their respective efficacies based on available experimental data and established synthetic principles.
The strategic placement of a fluorine atom and an acetyl group on the pyridine ring makes this compound a desirable intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The electron-withdrawing nature of both substituents can influence the reactivity of the pyridine core and provide handles for further chemical transformations. While a definitive, optimized industrial process for its synthesis is not publicly detailed, an analysis of established pyridine functionalization methodologies allows for the proposal and comparison of several viable synthetic pathways.
Comparison of Proposed Synthetic Routes
Based on a thorough review of synthetic methodologies for pyridine derivatives, three primary strategies for the synthesis of this compound can be envisaged:
-
Route 1: Fluorination of 2-Acetylpyridine. This approach involves the direct introduction of a fluorine atom onto the commercially available 2-acetylpyridine.
-
Route 2: Acetylation of 3-Fluoropyridine. This strategy begins with the commercially available 3-fluoropyridine and introduces the acetyl group at the 2-position.
-
Route 3: Pyridine Ring Synthesis. This method involves the construction of the substituted pyridine ring from acyclic precursors.
| Metric | Route 1: Fluorination of 2-Acetylpyridine | Route 2: Acetylation of 3-Fluoropyridine | Route 3: Pyridine Ring Synthesis |
| Starting Material Availability | Readily available | Readily available | Requires synthesis of precursors |
| Number of Steps | Potentially 1-2 steps | Potentially 1-2 steps | Multi-step |
| Regioselectivity | Potentially poor | Good to excellent | Excellent |
| Estimated Yield | Low to moderate | Moderate to high | Moderate |
| Potential Challenges | Lack of regioselectivity, harsh reaction conditions | Formation of stable intermediates, handling of organometallics | Complexity of precursor synthesis |
| Scalability | Potentially difficult | Good | Moderate |
Detailed Analysis of Synthetic Routes
Route 2: Acetylation of 3-Fluoropyridine via Directed ortho-Metalation
This route is considered the most promising due to the well-established principles of directed ortho-metalation (DoM) on pyridine rings. The fluorine atom at the 3-position can act as a directing group, facilitating the deprotonation of the C2 position by a strong base, such as lithium diisopropylamide (LDA). The resulting organolithium intermediate can then be quenched with an appropriate acetylating agent to yield the desired product.
Logical Workflow for Route 2:
Figure 1. Proposed workflow for the synthesis of this compound via directed ortho-metalation.
Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Formation of the Lithiated Intermediate: The flask is cooled to -78 °C (dry ice/acetone bath). 3-Fluoropyridine is added, followed by the slow, dropwise addition of a solution of lithium diisopropylamide (LDA) in THF, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.
-
Acetylation: An acetylating agent, such as N,N-dimethylacetamide, is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for a set time before being gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 1: Fluorination of 2-Acetylpyridine
Direct fluorination of 2-acetylpyridine is a conceptually simpler approach. However, achieving regioselectivity at the 3-position is a significant challenge. Electrophilic fluorinating agents would likely favor attack at electron-rich positions, which is not the case for the pyridine ring, and could also react with the acetyl group. Radical fluorination methods might offer an alternative, but typically provide mixtures of isomers. A more plausible, albeit multi-step, variation of this route would involve the synthesis of a pre-functionalized 2-acetylpyridine, such as 3-amino-2-acetylpyridine, followed by a Balz-Schiemann reaction.
Logical Workflow for a Multi-Step Fluorination Approach:
Figure 2. Conceptual workflow for the synthesis of this compound via a Balz-Schiemann reaction.
Route 3: Pyridine Ring Synthesis
Constructing the substituted pyridine ring from acyclic precursors offers the highest degree of regiochemical control. Various methods for pyridine synthesis exist, such as the Hantzsch synthesis or modifications thereof. However, these routes often require the synthesis of specifically substituted starting materials, which can be a lengthy and complex process in itself. For the synthesis of this compound, this would likely involve a multi-step sequence to prepare the necessary fluorinated and acetylated acyclic precursors. While potentially effective, the overall efficiency of this route is likely to be lower than a more direct functionalization of a pre-existing pyridine ring.
Conclusion
In comparing the potential synthetic routes to this compound, the acetylation of 3-fluoropyridine via directed ortho-metalation (Route 2) emerges as the most promising strategy for researchers in a laboratory setting. This approach offers a high degree of regiocontrol and is based on well-established and reliable synthetic transformations. While the direct fluorination of 2-acetylpyridine (Route 1) is conceptually attractive for its directness, it is likely to be plagued by poor regioselectivity. The construction of the pyridine ring (Route 3) provides excellent control over the substitution pattern but at the cost of a potentially longer and more complex synthetic sequence.
Further experimental investigation is required to optimize the conditions for the directed ortho-metalation and subsequent acetylation of 3-fluoropyridine to maximize the yield and purity of this compound. Such studies would be invaluable for the efficient and scalable production of this important synthetic building block.
A Spectroscopic Journey: Unveiling the Characteristics of 2-Acetyl-3-fluoropyridine and Its Precursors
For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the target molecule, 2-Acetyl-3-fluoropyridine, with its key precursors, offering valuable insights for synthesis, characterization, and application.
This document outlines a plausible synthetic route to this compound and presents a detailed analysis of the spectroscopic data for the starting material and key intermediates. Due to the limited availability of direct experimental data for this compound, this guide utilizes a comparative approach, leveraging data from structurally similar compounds to predict and interpret its spectroscopic characteristics.
Synthetic Pathway Overview
A logical and efficient synthetic route to this compound commences with the readily available 3-fluoropyridine. The synthesis proceeds through two key transformations: regioselective bromination to yield 2-bromo-3-fluoropyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the compounds involved in the synthesis of this compound. For the final product, expected values are inferred based on the analysis of its precursors and the well-characterized analogue, 2-acetylpyridine.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Other | Solvent |
| 3-Fluoropyridine | 8.44 (d) | - | 7.45 (ddd) | 7.30 (m) | 8.44 (d) | CDCl₃ | |
| 2-Bromo-3-fluoropyridine | - | - | ~7.3 (m) | ~7.2 (m) | ~8.2 (m) | Not Available | |
| 2-Acetylpyridine | - | 7.78 (t) | 8.03 (d) | 7.45 (dd) | 8.70 (d) | 2.73 (s, 3H) | CDCl₃ |
| This compound (Expected) | - | - | ~7.5 (m) | ~7.4 (m) | ~8.5 (m) | ~2.7 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other | Solvent |
| 3-Fluoropyridine | 147.2 (d) | 158.5 (d) | 124.1 (d) | 123.8 | 140.9 (d) | CDCl₃ | |
| 2-Bromo-3-fluoropyridine | ~130-140 | ~155-165 | ~120-130 | ~120-130 | ~140-150 | Not Available | |
| 2-Acetylpyridine | 153.7 | 121.7 | 136.8 | 127.1 | 148.9 | 200.3 (C=O), 25.9 (CH₃) | CDCl₃ |
| This compound (Expected) | ~150-155 | ~155-160 (d) | ~125-130 (d) | ~125-130 | ~145-150 | ~198-202 (C=O), ~25 (CH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 3-Fluoropyridine | ~3050 (Ar C-H), ~1580, 1470, 1420 (C=C, C=N), ~1250 (C-F)[1][2] |
| 2-Bromo-3-fluoropyridine | ~3050 (Ar C-H), ~1570, 1450, 1410 (C=C, C=N), ~1250 (C-F), ~670-600 (C-Br)[2] |
| 2-Acetylpyridine | ~3050 (Ar C-H), ~1700 (C=O), ~1580, 1460, 1430 (C=C, C=N)[3][4] |
| This compound (Expected) | ~3050 (Ar C-H), ~1700 (C=O), ~1570, 1450, 1420 (C=C, C=N), ~1250 (C-F) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3-Fluoropyridine | 97 | 70, 51[5] |
| 2-Bromo-3-fluoropyridine | 175/177 | Not Available |
| 2-Acetylpyridine | 121 | 106, 78, 51[3][6] |
| This compound (Expected) | 139 | 124, 96, 76 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, the KBr pellet method was employed.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
-
Data Acquisition: The sample was introduced via a direct insertion probe. The source temperature was maintained at 230 °C.
Synthesis of 2-Acetylpyridines from 2-Halopyridines (General Procedure)
A common and effective method for the synthesis of 2-acetylpyridines from 2-halopyridines is the Stille cross-coupling reaction.[7]
-
Reaction Setup: To a solution of the 2-halopyridine (1.0 equiv) in anhydrous toluene are added tributyl(1-ethoxyvinyl)tin (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with aqueous HCl. The resulting mixture is stirred to hydrolyze the vinyl ether intermediate to the corresponding ketone. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its structure and purity.
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
This guide provides a foundational spectroscopic comparison for this compound and its precursors. The presented data and protocols are intended to aid researchers in the synthesis, identification, and further investigation of this and related compounds. As experimental data for the final product becomes available, this guide can be updated to provide an even more precise and comprehensive resource for the scientific community.
References
- 1. Pyridine, 3-fluoro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]
- 5. Pyridine, 3-fluoro- [webbook.nist.gov]
- 6. 2-Acetylpyridine(1122-62-9) MS spectrum [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Safety Operating Guide
Proper Disposal of 2-Acetyl-3-fluoropyridine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Acetyl-3-fluoropyridine is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause skin irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against potential splashes.
-
Lab Coat: A lab coat should be worn to protect from accidental contamination.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a suitable respirator.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing vapors or mists[1].
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash[1][2].
Step 1: Waste Identification and Segregation
-
Classification: this compound waste is classified as hazardous chemical waste[2].
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases[3].
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition. The storage area should be designated for hazardous chemical waste.
Step 3: Arrange for Professional Disposal
-
Licensed Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company[4]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Incineration: A common and effective method for the disposal of this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[4].
-
Regulatory Compliance: Ensure that all local, regional, and national hazardous waste regulations are followed throughout the disposal process[2]. Your EHS department will be the primary resource for ensuring compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound, which is important for safe handling and storage.
| Property | Value | Source |
| Boiling Point/Range | 188 - 189 °C / 370 - 372 °F | Sigma-Aldrich |
| Density | 1.08 g/cm³ at 25 °C / 77 °F | Sigma-Aldrich |
| Flash Point (3-Fluoropyridine) | 13 °C / 55.4 °F | Fisher Scientific[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Acetyl-3-fluoropyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, procedural guidance for the use of 2-Acetyl-3-fluoropyridine, focusing on personal protective equipment (PPE), operational protocols, and disposal methods to ensure laboratory safety and build trust in our commitment to your research needs.
Hazard Summary
While a specific, detailed toxicological profile for this compound is not extensively documented in readily available literature, its hazards can be inferred from its structural components: a pyridine ring and a fluorine substituent. Pyridine derivatives are often toxic, flammable, and can be absorbed through the skin.[1][2] Fluorinated organic compounds warrant careful handling due to the potential for the release of hazardous substances like hydrogen fluoride upon decomposition.[3][4]
Primary Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[7][8]
-
Irritation: May cause skin, eye, and respiratory system irritation.[6][9]
Personal Protective Equipment (PPE) Recommendations
The appropriate selection and consistent use of PPE is the first line of defense against chemical exposure.[10] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles with a face shield.[10] | Nitrile or neoprene gloves (double-gloving is recommended).[1][10] | Flame-resistant lab coat.[10] | Required if not handled in a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles with a face shield.[10] | Nitrile or neoprene gloves (double-gloving is recommended).[1][10] | Flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[10] | Required if not handled in a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles with a face shield.[10] | Nitrile or neoprene gloves (double-gloving is recommended).[1][10] | Flame-resistant lab coat and a chemical-resistant apron.[10] | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] |
| Waste Disposal | Chemical splash goggles.[11] | Nitrile or neoprene gloves.[1][11] | Laboratory coat.[11] | Not generally required if containers are sealed and handled properly.[11] |
Operational and Disposal Plans
Standard Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Have an emergency eyewash station and safety shower readily accessible.[11]
-
Keep an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) nearby.[12]
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[11]
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling:
-
Storage:
-
Decontamination:
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands and any exposed skin thoroughly with soap and water.[13]
-
Emergency Procedures
-
Spills:
-
Small Spills (within a fume hood):
-
Large Spills:
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10] In case of potential HF exposure, apply calcium gluconate gel after flushing.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
-
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1][11]
-
Collection:
-
Collect all waste in a designated, properly labeled, and sealed container.[2]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[11]
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.[13]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. fluoropolymers.eu [fluoropolymers.eu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
